molecular formula C12H13F3O B157052 1-(4-Trifluoromethyl-phenyl)-pentan-1-one CAS No. 42916-66-5

1-(4-Trifluoromethyl-phenyl)-pentan-1-one

Cat. No.: B157052
CAS No.: 42916-66-5
M. Wt: 230.23 g/mol
InChI Key: YCECQFKWCCEISA-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethyl-phenyl)-pentan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C12H13F3O and its molecular weight is 230.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O/c1-2-3-4-11(16)9-5-7-10(8-6-9)12(13,14)15/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCECQFKWCCEISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478636
Record name 1-[4-(Trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42916-66-5
Record name 1-[4-(Trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Discovery and Synthesis of 1-(4-Trifluoromethyl-phenyl)-pentan-1-one

[1]

Executive Summary

Compound: 1-(4-Trifluoromethyl-phenyl)-pentan-1-one CAS: 42916-66-5 Class: Fluorinated Valerophenone Derivative Primary Utility: Key intermediate in the synthesis of TRPV1 antagonists (neuropathic pain modulation) and carbonyl reductase inhibitors .[1][2]

This technical guide provides a comprehensive analysis of the chemical discovery, synthetic optimization, and therapeutic applications of this compound.[1] Unlike its methoxy-substituted analog (used in Fluvoxamine synthesis), this specific scaffold exploits the lipophilicity and metabolic stability of the trifluoromethyl group to enhance the bioavailability of downstream pain management therapeutics.

Part 1: Chemical Discovery & Structural Logic

The "discovery" of this compound is rooted in the systematic exploration of bioisosteres in medicinal chemistry.[1] The introduction of a trifluoromethyl (-CF3) group at the para-position of the phenyl ring serves three critical functions in drug design:

  • Metabolic Shielding: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol), blocking metabolic oxidation at the para-position (a common site for CYP450 attack).

  • Lipophilicity Modulation: The -CF3 group significantly increases

    
    , facilitating blood-brain barrier (BBB) penetration, which is essential for central nervous system (CNS) targets like TRPV1.
    
  • Electronic Activation: The strong electron-withdrawing nature of the -CF3 group activates the carbonyl for downstream condensation reactions (e.g., Wittig olefination or reductive amination).[1]

Physicochemical Profile
PropertyValueNote
Molecular Formula C₁₂H₁₃F₃O
Molecular Weight 230.23 g/mol
Appearance Colorless to pale yellow oilLow melting point solid upon high purity
Boiling Point ~260–265°C (Predicted)Requires high vacuum for distillation
Log P ~4.2Highly lipophilic

Part 2: Synthetic Protocols (The Discovery of Efficient Routes)

The synthesis of this compound presents a chemoselective challenge due to the electron-deficient nature of the aromatic ring.[1] Standard Friedel-Crafts acylation is often sluggish.[1] The industry-standard "discovery" route utilizes a Grignard addition to a nitrile, which offers superior yields and regio-control.[1]

Method A: Grignard Addition to Nitrile (Preferred Route)

This method avoids the harsh Lewis acids required for Friedel-Crafts and prevents over-addition (tertiary alcohol formation) by stopping at the imine salt intermediate.

Reagents:
  • Substrate: 4-(Trifluoromethyl)benzonitrile (CAS 455-18-5)[1]

  • Reagent: n-Butylmagnesium chloride (2.0 M in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[3]

  • Quench: Aqueous HCl (2M)

Step-by-Step Protocol:
  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.[1]

  • Substrate Charging: Dissolve 4-(Trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF. Cool to 0°C.

  • Grignard Addition: Add n-Butylmagnesium chloride (1.2 eq) dropwise via a pressure-equalizing addition funnel. Critical: Maintain internal temperature < 10°C to prevent side reactions.

  • Imine Formation: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. The solution will turn dark, indicating the formation of the magnesium imine salt intermediate.

  • Hydrolysis (The Key Step): Cool the mixture back to 0°C. Slowly add 2M HCl.

    • Mechanism:[4][5] The acidic hydrolysis converts the imine salt (

      
      ) directly to the ketone (
      
      
      ).
  • Reflux: Heat the biphasic mixture to reflux for 1 hour to ensure complete hydrolysis of the sterically hindered imine.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Vacuum distillation (0.5 mmHg) or Flash Chromatography (Hexane/EtOAc 95:5).

Method B: Friedel-Crafts Acylation (Alternative)[1]
  • Substrate: (Trifluoromethyl)benzene + Valeryl Chloride.

  • Catalyst:

    
     (Aluminum Chloride).
    
  • Limitation: The -CF3 group strongly deactivates the ring, leading to low yields and requiring excess catalyst and heat, which can cause defluorination or polymerization.[1] This route is generally discouraged for -CF3 aromatics.[1]

Visualization: Synthetic Workflow

Synthesis_Pathwaycluster_0Key TransformationNitrile4-(Trifluoromethyl)benzonitrileImineMagnesium ImineSalt (Intermediate)Nitrile->ImineTHF, 0°C to RTNucleophilic AdditionGrignardn-ButylmagnesiumChlorideGrignard->ImineTarget1-(4-Trifluoromethyl-phenyl)-pentan-1-oneImine->TargetAcidic Hydrolysis(-NH3)AcidHCl Hydrolysis

Figure 1: The Grignard route provides a high-fidelity pathway to the target ketone, avoiding the deactivation issues of Friedel-Crafts acylation.[1]

Part 3: Downstream Applications (TRPV1 Antagonism)

The primary value of this compound lies in its role as a scaffold for Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.[1]

The Mechanism

TRPV1 is a non-selective cation channel activated by noxious heat and capsaicin. It is a primary target for neuropathic pain management. The "Discovery" of effective antagonists often relies on the 5,5-diarylpentadienamide pharmacophore.[1]

  • Scaffold Utility: The ketone functionality at C1 allows for the attachment of the pentadienamide "tail" via Horner-Wadsworth-Emmons (HWE) or Wittig reactions.[1]

  • Lipophilic Binding: The 4-CF3-phenyl moiety (derived from our target) occupies the hydrophobic pocket of the TRPV1 receptor, anchoring the molecule and extending its residence time.[1]

  • Efficacy: Derivatives synthesized from this ketone have shown oral bioavailability and efficacy in blocking calcium influx in dorsal root ganglion neurons.

Biological Pathway Visualization[1]

TRPV1_PathwayKetone1-(4-Trifluoromethyl-phenyl)-pentan-1-oneReactionChemical Derivatization(e.g., HWE Reaction)Ketone->ReactionPrecursorAntagonist5,5-DiarylpentadienamideDerivativeReaction->AntagonistSynthesisReceptorTRPV1 Receptor(Cell Membrane)Antagonist->ReceptorAllosteric BindingEffectInhibition of Ca2+ Influx(Pain Signal Blockade)Receptor->EffectAntagonism

Figure 2: From intermediate to therapeutic effect—how the ketone scaffold translates to pain relief.[1]

Part 4: Quality Control & Characterization[1]

To ensure the integrity of the "Discovery" process, the synthesized compound must meet rigorous analytical standards.

TechniqueExpected SignalStructural Assignment
¹H NMR (CDCl₃)

7.8–8.1 (m, 4H)
Aromatic protons (AA'BB' system characteristic of para-substitution)

2.95 (t, 2H)

-Methylene protons (

)

1.6–1.4 (m, 4H)
Alkyl chain methylene protons

0.95 (t, 3H)
Terminal methyl group
¹³C NMR ~199 ppmKetone Carbonyl (

)
~123 ppm (q,

)
Trifluoromethyl carbon (quartet splitting)
GC-MS

230 (

)
Molecular Ion

173 (

)
Loss of butyl chain (McLafferty rearrangement or

-cleavage)

References

  • ChemicalBook. (2024). This compound Basic Information and Uses. Retrieved from [3]

  • Google Patents. (2008). CN101134721A: Preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone.[1][4][6] (Demonstrates the parallel Grignard chemistry for this class of valerophenones). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). 4'-(Trifluoromethyl)valerophenone Derivative Data. Retrieved from [3]

  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies and Synthesis Behind Trifluoromethylated New Chemical Entities. Retrieved from [3]

Commercial suppliers of 1-(4-Trifluoromethyl-phenyl)-pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sourcing 1-(4-Trifluoromethyl-phenyl)-pentan-1-one for Research and Development

Introduction

This compound (CAS No. 42916-66-5) is an aromatic ketone that serves as a critical building block in modern medicinal chemistry and drug development.[1] Its utility is highlighted by its role as a reagent in the synthesis of advanced pharmaceutical intermediates, including orally available TRPV1 antagonists for treating neuropathic pain.[2] The trifluoromethyl group imparts unique properties, such as increased metabolic stability and lipophilicity, making it a valuable moiety in drug design.

This guide is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors. Its purpose is to provide a comprehensive framework for identifying reliable commercial suppliers of this compound and, most importantly, for rigorously assessing its quality. Sourcing a starting material with a well-defined purity and impurity profile is a non-negotiable prerequisite for reproducible research and the successful development of active pharmaceutical ingredients (APIs). This document offers field-proven insights into supplier vetting, quality control, and handling to ensure the integrity of your research from the very first step.

Chemical Identity and Physicochemical Properties

A foundational understanding of the compound's properties is essential before sourcing. These parameters are the first checkpoint when verifying a supplier's Certificate of Analysis (CoA).

PropertyValueSource(s)
CAS Number 42916-66-5[1][2][3]
Molecular Formula C₁₂H₁₃F₃O[1][2]
Molecular Weight 230.23 g/mol [1][2]
IUPAC Name 1-[4-(trifluoromethyl)phenyl]pentan-1-one[1]
Synonyms p-(Trifluoromethyl)valerophenone, 1-(4-(Trifluoromethyl)phenyl)-1-pentanone[1]
Appearance Pale Yellow to Light Yellow Solid[2]
Melting Point 33-35 °C[2]
Solubility Chloroform (Sparingly), Methanol (Slightly)[2]
Storage Sealed in dry, room temperature[3]

Commercial Supplier Landscape

The market for this compound ranges from suppliers offering small research quantities to those capable of providing larger, semi-bulk amounts. It is crucial to distinguish between manufacturers and distributors, as this can impact traceability and technical support. The following table provides a non-exhaustive list of suppliers found in public databases.

SupplierAvailabilityNotes
AK Scientific, Inc. Research quantities (e.g., 1g)A common supplier for discovery-phase research.[2]
BLDpharm Research quantitiesProvides basic GHS and storage information.[3]
Simson Pharma Limited Research to semi-bulkStates that every compound is accompanied by a Certificate of Analysis.
Toronto Research Chemicals (TRC) Research quantities (e.g., 250mg)Often provides well-characterized compounds for research.[2]
ChemicalBook Aggregators VariesLists multiple, primarily China-based, suppliers. Requires careful vetting.[2]

Disclaimer: This list is for informational purposes only and does not constitute an endorsement. Researchers must conduct their own due diligence.

The Core of Sourcing: A Framework for Quality Assessment

Purchasing a chemical is not a simple transaction; it is the first step of an experiment. A low-quality starting material will invariably lead to failed reactions, confounding results, and lost time. The following workflow provides a robust system for supplier qualification and material verification.

Diagram: Supplier Qualification Workflow

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Vetting cluster_2 Phase 3: Final Decision Search Identify Potential Suppliers (e.g., SciFinder, PubChem, Catalogs) Request Request Quotation & Documentation (CoA, SDS) Search->Request Review Review Supplier CoA (Purity, Methods, Batch #) Request->Review Sample Request Evaluation Sample Review->Sample If acceptable QC In-House QC Analysis (NMR, HPLC/GC, MS) Sample->QC Compare Compare In-House Data vs. Supplier CoA QC->Compare Approve Approve Supplier & Material Compare->Approve Data Match Reject Reject Supplier or Batch Compare->Reject Discrepancy Found Purchase Place Bulk Order Approve->Purchase

Caption: A systematic workflow for vetting chemical suppliers.

Step 1: The Certificate of Analysis (CoA) - A Critical Review

The CoA is the single most important document you will receive. Do not accept a simple statement of ">98% purity." A trustworthy CoA will include:

  • Method of Analysis: It should explicitly state the techniques used (e.g., HPLC, GC, ¹H NMR).

  • Purity Data: The purity should be reported with the corresponding analytical method (e.g., "Purity (HPLC): 99.2%").

  • Identity Confirmation: Data confirming the structure, such as a statement that the ¹H NMR spectrum conforms to the structure.

  • Batch/Lot Number: This is essential for traceability.

Step 2: In-House Analytical Verification

Trust but verify. Always analyze a sample from a new supplier or a new batch from an existing supplier in-house before committing to a larger purchase or using it in a critical reaction. The primary goal is to confirm identity and purity .

cluster_QC Quality Control Protocol Compound Incoming Material (CAS: 42916-66-5) NMR ¹H & ¹⁹F NMR Spectroscopy Compound->NMR Chroma HPLC or GC Analysis Compound->Chroma MS Mass Spectrometry (GC-MS/LC-MS) Compound->MS Result_NMR Confirms Structural Integrity - Aromatic & Aliphatic Protons - Single CF₃ Environment NMR->Result_NMR Result_Chroma Determines Purity (% Area) - Detects Process Impurities - Identifies Degradants Chroma->Result_Chroma Result_MS Confirms Molecular Weight (m/z = 230.09) MS->Result_MS

Caption: A multi-technique approach to verifying chemical identity and purity.

  • Proton Nuclear Magnetic Resonance (¹H NMR):

    • Rationale: This is the gold standard for confirming the chemical structure. The spectrum should show distinct signals for the aromatic protons (in the ~7.5-8.0 ppm range) and the aliphatic protons of the pentanoyl chain (in the ~0.9-3.0 ppm range), with predictable splitting patterns and integrations.

    • Protocol:

      • Dissolve ~5-10 mg of the sample in 0.5 mL of deuterated chloroform (CDCl₃).

      • Transfer to a 5 mm NMR tube.

      • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

      • Verification: Check for the absence of significant solvent or grease peaks and ensure the integrations of the aromatic and aliphatic regions match the expected 4H:9H ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Rationale: Ideal for assessing the purity of a volatile, thermally stable compound like this ketone. It separates impurities and provides the molecular weight of the main component. PubChem lists GC-MS data for this compound, indicating its suitability.[1]

    • Protocol:

      • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

      • Inject 1 µL into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

      • Use a temperature gradient (e.g., 50 °C to 250 °C) to ensure separation of any potential impurities.

      • Verification: The main peak in the chromatogram should correspond to >98% of the total integrated area. The mass spectrum for this peak should show a molecular ion (M⁺) or characteristic fragments consistent with the structure and a molecular weight of 230.23 g/mol .[1]

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: An alternative or complementary technique to GC for purity assessment, especially for identifying non-volatile impurities.

    • Protocol:

      • Develop a method using a reverse-phase C18 column.

      • Use a mobile phase gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

      • Monitor the elution using a UV detector, likely at a wavelength between 254 nm and 280 nm, where the aromatic ring will absorb.

      • Verification: Calculate the area percentage of the main peak to determine purity.

Safety, Handling, and Storage

Proper handling is paramount for both user safety and maintaining the chemical's integrity. The toxicological properties of this specific compound have not been fully investigated, demanding a cautious approach.[4]

  • Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][5]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[6] Wear appropriate PPE, including:

    • Nitrile gloves

    • Safety glasses or goggles

    • A lab coat

  • Handling: Avoid creating dust.[6] Use caution when handling and limit exposure.[4] In case of contact, flush skin or eyes with copious amounts of water.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[3] Room temperature storage is generally acceptable.[3]

Conclusion

Sourcing this compound requires more than identifying a supplier with the lowest price. For the scientific community, ensuring the quality and consistency of this key intermediate is a direct investment in the validity and success of their research. By implementing a rigorous supplier qualification workflow, centered on the principle of "trust but verify" through in-house analytical testing, researchers can mitigate risks associated with poor-quality reagents. A meticulous approach to sourcing, handling, and quality control provides the solid foundation upon which innovative drug discovery and development are built.

References

  • Safety Data Sheet - [4-(TRIFLUOROMETHYL)PHENYL] DIMETHYLCARBINOL . INDOFINE Chemical Company, Inc. [Link]

  • This compound . PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.
  • Safety Data Sheet - 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one . Angene Chemical. [Link]

  • The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone.
  • Analytical Method Summaries . Eurofins. [Link]

Sources

1-(4-Trifluoromethyl-phenyl)-pentan-1-one PubChem entry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Trifluoromethyl-phenyl)-pentan-1-one (PubChem CID: 12151395)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic ketone, specifically a derivative of valerophenone, characterized by a trifluoromethyl group at the para position of the phenyl ring.[1][2] While a seemingly straightforward molecule, its true significance lies in its utility as a versatile building block and reference compound in medicinal chemistry and pharmaceutical development. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the carbonyl center and provides a key metabolic blocking position, a feature highly valued in drug design.

This guide provides a comprehensive technical overview of this compound, synthesizing data from its PubChem entry and related scientific literature. We will explore its chemical properties, plausible synthetic routes, and its critical roles as an inhibitor of carbonyl reductase and as a reagent in the synthesis of advanced therapeutic agents, including Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for neuropathic pain.[2] Furthermore, its structural relationship to impurities and intermediates in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine will be discussed, highlighting its relevance in process chemistry and quality control.[3][4]

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and key physical properties. These descriptors govern its behavior in both chemical reactions and biological systems.

Table 1: Core Identifiers and Computed Physicochemical Properties
PropertyValueSource
PubChem CID 12151395PubChem[1]
CAS Number 42916-66-5PubChem[1]
Molecular Formula C₁₂H₁₃F₃OPubChem[1]
Molecular Weight 230.23 g/mol PubChem[1]
IUPAC Name 1-[4-(trifluoromethyl)phenyl]pentan-1-onePubChem[1]
InChIKey YCECQFKWCCEISA-UHFFFAOYSA-NPubChem[1]
XLogP3 3.9PubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 1PubChem[1]
Rotatable Bond Count 4PubChem[1]

The XLogP3 value of 3.9 suggests significant lipophilicity, indicating good potential for membrane permeability, a crucial factor in drug design. The single hydrogen bond acceptor (the carbonyl oxygen) provides a site for potential interactions with biological targets.

Visualization: 2D Chemical Structure

Caption: 2D structure of this compound.

Synthesis and Reactivity

The synthesis of aryl ketones is a cornerstone of organic chemistry. For this compound, a highly effective and industrially relevant approach involves the Grignard reaction. This method provides a reliable pathway to form the crucial carbon-carbon bond between the aromatic ring and the pentanoyl chain.

Expert Insight: Why the Grignard Reaction?

The Grignard reaction is favored for its robustness and high yield in forming C-C bonds. The choice of starting materials—a Grignard reagent derived from a butyl halide and an electrophilic trifluoromethylbenzene species—is strategic. Using 4-trifluoromethylbenzonitrile as the electrophile is common. The nitrile group is readily attacked by the nucleophilic Grignard reagent, and subsequent hydrolysis of the resulting imine intermediate cleanly yields the desired ketone. This avoids over-addition, which can be a problem when using more reactive electrophiles like acid chlorides. Anhydrous conditions are absolutely critical, as Grignard reagents are potent bases and will be instantly quenched by protic solvents like water.

Representative Synthetic Protocol: Grignard Reaction with a Nitrile

This protocol is adapted from established methods for synthesizing structurally similar aryl ketones.[4][5]

Step 1: Formation of Butylmagnesium Chloride (Grignard Reagent)

  • To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

  • Add anhydrous tetrahydrofuran (THF) as the solvent.

  • Slowly add a solution of 1-chlorobutane in anhydrous THF to the magnesium suspension. A small crystal of iodine may be added to initiate the reaction if necessary.

  • Maintain the reaction mixture at a gentle reflux until all the magnesium has been consumed. The formation of the Grignard reagent is indicated by the disappearance of the metal and the formation of a cloudy grey solution.

  • Cool the resulting butylmagnesium chloride solution to 0°C.

Step 2: Coupling with 4-Trifluoromethylbenzonitrile

  • Prepare a solution of 4-trifluoromethylbenzonitrile in anhydrous THF.

  • Slowly add the nitrile solution to the cooled Grignard reagent from Step 1, maintaining the temperature below 5°C. This is an exothermic reaction, and careful control is necessary to prevent side reactions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

Step 3: Hydrolysis and Workup

  • Cool the reaction mixture in an ice bath and slowly quench it by adding aqueous hydrochloric acid (e.g., 3M HCl). This hydrolyzes the intermediate imine to the ketone and dissolves the magnesium salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualization: Synthetic Workflow Diagram

G start_materials Starting Materials: - Magnesium Turnings - 1-Chlorobutane - 4-Trifluoromethylbenzonitrile - Anhydrous THF grignard Step 1: Grignard Formation (Anhydrous Conditions) start_materials->grignard Mg, C4H9Cl coupling Step 2: Nucleophilic Addition (Controlled Temperature < 5°C) grignard->coupling Forms Butylmagnesium Chloride hydrolysis Step 3: Acidic Hydrolysis (Quench & Imine Conversion) coupling->hydrolysis Adds Nitrile extraction Step 4: Extraction & Wash hydrolysis->extraction Forms Ketone purification Step 5: Purification (Vacuum Distillation or Chromatography) extraction->purification Crude Product product Final Product: This compound purification->product

Caption: Workflow for the synthesis of the title compound via Grignard reaction.

Applications and Biological Relevance

The utility of this compound extends beyond its basic chemical identity. It serves as a valuable tool and building block in several areas of pharmaceutical research.

Carbonyl Reductase Inhibition

This compound is a known derivative of valerophenone, which acts as an inhibitor of the enzyme carbonyl reductase.[2] Carbonyl reductases are a class of enzymes involved in the metabolism of various endogenous and xenobiotic carbonyl compounds. Inhibiting these enzymes can be a therapeutic strategy to modulate the metabolism of certain drugs or signaling molecules. The trifluoromethyl group on the phenyl ring likely enhances this inhibitory activity by increasing the compound's binding affinity to the enzyme's active site.

Intermediate for TRPV1 Antagonists

A significant application is its use as a reagent in the synthesis of 5,5-diarylpentadienamides.[2] These molecules have been investigated as orally available TRPV1 antagonists for the treatment of neuropathic pain.[2] The TRPV1 receptor is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious thermal and chemical stimuli. Blocking this receptor is a promising strategy for developing novel analgesics. In this context, the ketone provides the core scaffold onto which further chemical complexity is built to achieve potent and selective antagonism.

Reference Standard for Fluvoxamine Synthesis

This compound is structurally related to key intermediates used in the industrial synthesis of Fluvoxamine, an antidepressant. Specifically, it is an analog of 5-methoxy-1-(4-trifluoromethylphenyl)pentan-1-one, a direct precursor to the drug.[4][6] Furthermore, a related derivative, (E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime, has been identified as "Fluvoxamine Impurity 25".[3] For drug development professionals, this is critically important. The title compound serves as an essential reference standard for:

  • Process Development: To optimize reaction conditions and minimize the formation of related impurities.

  • Quality Control: For the development of analytical methods (e.g., HPLC) to detect and quantify impurities in the final drug substance, ensuring its safety and efficacy.

Visualization: Application Pathways

G main_compound {this compound | (Core Reagent & Standard)} app1 Carbonyl Reductase Inhibition Modulates metabolism of carbonyl compounds main_compound->app1 Acts as Inhibitor app2 Synthesis of TRPV1 Antagonists Building block for novel analgesics for neuropathic pain main_compound->app2 Used as Precursor app3 Fluvoxamine-Related Standard - Quality control for impurities - Process chemistry optimization main_compound->app3 Serves as Analog

Caption: Key application areas for this compound.

Conclusion

This compound is far more than a simple entry in a chemical database. It stands as a testament to the principle that molecular utility is defined by structure and reactivity. For researchers, its defined physicochemical properties and predictable reactivity make it a reliable building block. For scientists in drug development, its roles as an enzyme inhibitor, a precursor to complex therapeutic agents like TRPV1 antagonists, and a critical reference standard in the manufacturing of established drugs like Fluvoxamine underscore its multifaceted importance. A thorough understanding of this compound's synthesis, properties, and applications provides valuable insight into the broader fields of medicinal chemistry and pharmaceutical process control.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12151395, this compound. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 125289955, (E)-1-(4-(Trifluoromethyl)phenyl)pentan-1-one Oxime. Available at: [Link]

  • Google Patents (2009). CN101456795A - Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.
  • Google Patents (2006). WO2006002691A1 - Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone.
  • Google Patents (2008). CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone.

Sources

Methodological & Application

Application Note: Strategic Synthesis of 1-(4-Trifluoromethyl-phenyl)-pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis of 1-(4-Trifluoromethyl-phenyl)-pentan-1-one , a critical intermediate in the development of TRPV1 antagonists and PPAR agonists. The presence of the strongly electron-withdrawing trifluoromethyl (


) group at the para position dictates specific synthetic choices to avoid regioselectivity errors and side reactions common in electrophilic aromatic substitution.

We present two validated protocols:

  • The Nitrile Addition Protocol (Method A): Ideal for scale-up and atom economy.

  • The Weinreb Amide Protocol (Method B): Ideal for high-purity library synthesis where over-alkylation must be strictly eliminated.

Retrosynthetic Logic

Direct Friedel-Crafts acylation of (trifluoromethyl)benzene is not recommended for this target. The


 group is strongly deactivating and meta-directing, which would favor the formation of the meta-isomer (1-(3-(trifluoromethyl)phenyl)pentan-1-one) rather than the desired para-isomer. Therefore, synthesis must proceed via nucleophilic addition to a pre-functionalized para-intermediate.

Retrosynthesis Target Target: This compound Decision Strategic Decision Point Target->Decision RouteA Route A: Nitrile Addition (Scalable, Atom Economical) Decision->RouteA Preferred for Scale RouteB Route B: Weinreb Amide (High Fidelity, No Over-addition) Decision->RouteB Preferred for Purity RouteC Route C: Friedel-Crafts (NOT RECOMMENDED) Decision->RouteC Regioselectivity Issues PrecursorA Precursor: 4-(Trifluoromethyl)benzonitrile RouteA->PrecursorA Retro-Grignard PrecursorB Precursor: 4-(Trifluoromethyl)benzoyl chloride RouteB->PrecursorB Weinreb Synthesis PrecursorC Precursor: (Trifluoromethyl)benzene RouteC->PrecursorC Acylation

Figure 1: Retrosynthetic decision tree highlighting the rejection of Friedel-Crafts in favor of nucleophilic addition strategies.

Method A: Grignard Addition to Nitrile (Standard Protocol)

This method utilizes the high electrophilicity of the nitrile carbon, enhanced by the electron-withdrawing


 group, to facilitate the addition of butylmagnesium chloride.
Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
4-(Trifluoromethyl)benzonitrile 1.0Electrophile / Scaffold
n-Butylmagnesium chloride (2.0M in THF) 1.2 - 1.3Nucleophile
Copper(I) bromide (CuBr) 0.05Catalyst (Optional, prevents reduction)
THF (Anhydrous) SolventReaction Medium
HCl (2M or 6M) ExcessHydrolysis of Imine
Step-by-Step Protocol

1. Apparatus Setup:

  • Oven-dry a 250 mL 3-neck round-bottom flask.

  • Equip with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Flush the system with

    
     for 15 minutes.
    

2. Reagent Preparation:

  • Charge the flask with 4-(trifluoromethyl)benzonitrile (10.0 mmol) dissolved in anhydrous THF (40 mL).

  • Cool the solution to 0°C using an ice bath. The

    
     group activates the nitrile, making it susceptible to rapid exotherms; temperature control is critical.
    

3. Grignard Addition:

  • Transfer n-Butylmagnesium chloride (13.0 mmol, 6.5 mL of 2.0M solution) to the addition funnel via syringe.

  • Add the Grignard reagent dropwise over 20 minutes. Maintain internal temperature < 5°C.

  • Observation: The solution will likely turn from colorless to a yellow/brown suspension (magnesium imine salt formation).

4. Reaction & Maturation:

  • Once addition is complete, allow the reaction to warm to room temperature (RT).[4]

  • Stir at RT for 3–4 hours.

  • Monitor: Check by TLC (Hexane/EtOAc 9:1). The nitrile spot (

    
    ) should disappear.
    

5. Acidic Hydrolysis (Critical Step):

  • Cool the mixture back to 0°C.

  • Slowly quench with 6M HCl (20 mL). Caution: Exothermic evolution of gas.

  • Reflux the biphasic mixture for 1–2 hours.

    • Why: The intermediate formed is a metallo-imine. Unlike standard ketones, the electron-withdrawing

      
       stabilizes the imine, requiring vigorous acidic hydrolysis to release the ketone oxygen.
      

6. Work-up:

  • Separate the layers.[1][5] Extract the aqueous layer with diethyl ether (

    
     mL).
    
  • Wash combined organics with sat.[1]

    
     (to neutralize acid) and brine.
    
  • Dry over

    
    , filter, and concentrate in vacuo.
    

Method B: Weinreb Amide Synthesis (High-Purity Protocol)

This route is preferred when the target molecule is part of a complex library where purification is difficult. The Weinreb amide (N-methoxy-N-methylamide) forms a stable chelated intermediate that prevents the addition of a second equivalent of Grignard, strictly preventing tertiary alcohol formation.

Reaction Scheme
  • Amidation: 4-(Trifluoromethyl)benzoyl chloride + N,O-Dimethylhydroxylamine

    
     Weinreb Amide
    
  • Alkylation: Weinreb Amide + n-BuMgCl

    
     Target Ketone
    
Step-by-Step Protocol

Phase 1: Synthesis of the Weinreb Amide

  • Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in DCM at 0°C.

  • Add Pyridine (2.2 equiv) or TEA to liberate the free amine.

  • Add 4-(Trifluoromethyl)benzoyl chloride (1.0 equiv) dropwise.

  • Stir at RT for 1 hour. Quench with water, extract with DCM, and concentrate.

    • Checkpoint: Isolate the amide as a stable oil/solid. Purity can be verified by NMR (Methoxy peak ~3.5 ppm, N-Methyl ~3.3 ppm).

Phase 2: Grignard Addition

  • Dissolve the isolated Weinreb amide (1.0 equiv) in anhydrous THF under

    
    .
    
  • Cool to -10°C (Salt/Ice bath).

  • Add n-Butylmagnesium chloride (1.2 equiv) dropwise.

    • Mechanism:[6][3][7][8][9] The Mg coordinates between the carbonyl oxygen and the methoxy oxygen, forming a rigid 5-membered chelate that blocks further attack.

  • Stir for 1 hour at 0°C.

  • Quench with sat.

    
    .[1] The acid workup breaks the chelate, revealing the ketone.
    

WeinrebMechanism AcidChloride Acid Chloride WeinrebAmide Weinreb Amide (Stable Intermediate) AcidChloride->WeinrebAmide + MeNH(OMe) Chelate Mg-Chelate (Tetrahedral Intermediate) WeinrebAmide->Chelate + BuMgCl (Stable at low temp) Target Target Ketone Chelate->Target + H3O+ (Hydrolysis)

Figure 2: The Weinreb mechanism preventing over-alkylation via stable chelation.

Analytical Validation (QC)

Upon isolation, the product should be characterized to ensure structural integrity.

Physical Properties:

  • Appearance: Colorless to pale yellow oil (may solidify upon standing, MP ~34-35°C).

  • Boiling Point: ~116°C (at reduced pressure, typically 10-15 mmHg).

NMR Specifications (


): 
| Nucleus | Shift (

ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | 1H | 8.05 | Doublet (

Hz) | Ar-H (Ortho to C=O) | | 1H | 7.72 | Doublet (

Hz) | Ar-H (Meta to C=O) | | 1H | 2.98 | Triplet |

-CH2 (Next to C=O) | | 1H | 1.72 | Quintet |

-CH2 | | 1H | 1.40 | Sextet |

-CH2 | | 1H | 0.96 | Triplet | Terminal CH3 |

Key Diagnostic: Look for the splitting of the aromatic protons. The para-substitution pattern will show two distinct doublets with a "roofing" effect. The absence of a singlet at ~10 ppm confirms no aldehyde impurity; absence of broad singlets >2.0 ppm confirms no alcohol (over-addition) impurity.

Safety & Handling

  • Grignard Reagents: n-Butylmagnesium chloride is pyrophoric and reacts violently with water. Ensure all glassware is oven-dried and the atmosphere is inert (

    
     or Ar).
    
  • Trifluoromethyl Compounds: While generally stable, combustion of fluorinated compounds can release HF. Use appropriate ventilation.

  • Exotherms: The addition of Grignard to the electron-deficient nitrile is highly exothermic. Strict temperature control is required to prevent runaway reactions.

References

  • Vertex Pharmaceuticals. (2006). Process for the synthesis and purification of (4-methoxybutyl)(4-trifluoromethylphenyl)methanone. WO2006002691A1. Link

  • Nahm, S., & Weinreb, S. M. (1981).[6] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • Organic Syntheses. (1930). Reaction of Grignard Reagents with Nitriles: Acetophenone. Org.[2][6][3][4][5] Synth. 10, 6. Link

  • ChemicalBook. (2024). 1-(4-Trifluoromethylphenyl)pentan-1-one Product Properties.Link

  • MedChemExpress. (2024). 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one Analytical Standard. (Reference for spectral analogues). Link

Sources

Friedel-Crafts acylation for 1-(4-Trifluoromethyl-phenyl)-pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 1-(4-Trifluoromethyl-phenyl)-pentan-1-one

Part 1: Executive Summary & Strategic Analysis

Target Molecule: this compound (also known as 4'-Trifluoromethylvalerophenone).[1][2] Primary Application: Key intermediate in the synthesis of SSRIs (e.g., Fluvoxamine) and novel agrochemicals.

The Friedel-Crafts Paradox

The synthesis of this target via Friedel-Crafts (F-C) acylation presents a classic regiochemical contradiction that often traps inexperienced researchers.

  • Direct Approach Failure: Attempting the direct F-C acylation of (trifluoromethyl)benzene (benzotrifluoride) with pentanoyl chloride is chemically non-viable for the target isomer.

    • Reasoning: The

      
       group is a strong electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta (3-) position .[1]
      
    • Result: The reaction requires forcing conditions (superacids) and yields predominantly 1-(3-trifluoromethylphenyl)pentan-1-one, not the desired para (4-) isomer.[1]

  • The Solution (Indirect F-C Strategy): To utilize Friedel-Crafts chemistry for this target, one must employ a "Dummy Directing Group" Strategy .

    • Step 1: Acylation of a halogenated precursor (Bromobenzene) which directs para.[1]

    • Step 2: Late-stage trifluoromethylation to convert the halogen to the

      
       moiety.[1]
      

Note: While Grignard addition to nitriles is the standard industrial route, this Application Note details the Friedel-Crafts protocol for labs where organometallic scale-up is restricted or specific acyl-chain variations are being screened.

Part 2: Detailed Experimental Protocols

Workflow Overview

The protocol is split into two stages. Stage 1 is the Friedel-Crafts acylation.[1][3][4][5] Stage 2 is the functional group interconversion.

Pathway Diagram:

G Substrate Bromobenzene (Para-Director) Intermediate Intermediate: 1-(4-Bromophenyl)pentan-1-one Substrate->Intermediate Friedel-Crafts Acylation (Para-Selective) Reagent1 Pentanoyl Chloride + AlCl3 Reagent1->Intermediate Product Target: This compound Intermediate->Product Cross-Coupling Reagent2 CuI / TES-CF3 (Trifluoromethylation) Reagent2->Product

Caption: Two-stage synthesis bypassing the meta-directing limitation of benzotrifluoride.

Protocol A: Regioselective Friedel-Crafts Acylation

Objective: Synthesis of 1-(4-Bromophenyl)pentan-1-one.

Reagents & Stoichiometry:

Component Role Equiv. MW ( g/mol ) Notes
Bromobenzene Substrate 1.0 157.01 Solvent/Substrate
Pentanoyl Chloride Electrophile 1.1 120.58 Freshly distilled

| Aluminum Chloride (


)  | Lewis Acid | 1.2 | 133.34 | Anhydrous, powder |
| Dichloromethane (DCM)  | Solvent | - | - | Dry, Stabilized |[1]

Step-by-Step Methodology:

  • Apparatus Setup:

    • Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas.[1]

    • Flush the system with dry Nitrogen (

      
      ) for 15 minutes.[1]
      
  • Lewis Acid Activation:

    • Charge the flask with anhydrous

      
       (1.2 eq) and dry DCM (
      
      
      
      ).[1]
    • Cool the suspension to 0°C using an ice/water bath.

  • Acylium Ion Formation:

    • Add Pentanoyl Chloride (1.1 eq) dropwise to the suspension over 15 minutes.

    • Observation: The mixture should turn homogenous/yellowish as the acylium complex forms. Stir for 20 minutes at 0°C.

  • Substrate Addition (Regiocontrol Step):

    • Dissolve Bromobenzene (1.0 eq) in a minimal amount of DCM.[1]

    • Add this solution dropwise to the reaction mixture at 0°C. Crucial: Keep temperature

      
       to maximize para selectivity over ortho.
      
    • Once addition is complete, allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Quenching & Workup:

    • Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated HCl (to break the Aluminum-ketone complex).

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with water, saturated

      
      , and brine.[1]
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • The crude will contain a mixture of para (major) and ortho (minor) isomers.

    • Recrystallize from Ethanol/Hexane to isolate the pure para-isomer (4-bromovalerophenone).[1]

Protocol B: Copper-Mediated Trifluoromethylation

Objective: Conversion of aryl bromide to aryl trifluoromethyl. Mechanism: Nucleophilic trifluoromethylation using Ruppert-Prakash reagent equivalents.[1]

Reagents:

Component Role Equiv. Notes
4-Bromovalerophenone Substrate 1.0 From Protocol A

|


  | Catalyst | 0.2 | Copper(I) Iodide |
| 1,10-Phenanthroline  | Ligand | 0.2 | - |
| 

|

Source | 1.5 | Triethyl(trifluoromethyl)silane | |

| Activator | 1.5 | Potassium Fluoride | | DMF/NMP | Solvent | - | Anhydrous |[1]

Methodology:

  • Catalyst Preparation:

    • In a glovebox or under strict

      
      , combine 
      
      
      
      , Phenanthroline, and KF in a sealed tube.[1]
    • Add the solvent (DMF) and stir for 20 minutes to form the active complex.

  • Reaction:

    • Add 4-Bromovalerophenone (1.0 eq) and

      
       (1.5 eq).[1]
      
    • Seal the vessel and heat to 80–100°C for 12–16 hours.

  • Workup:

    • Cool to RT. Dilute with diethyl ether.

    • Filter through a pad of Celite to remove copper salts.[1]

    • Wash the filtrate with water (

      
      ) to remove DMF.[1]
      
  • Final Isolation:

    • Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).[1]

    • Validation: Confirm structure via

      
      -NMR (Singlet around -63 ppm).
      

Part 3: Comparative Analysis & Safety

Why this route? (Causality)
FeatureDirect F-C on BenzotrifluorideProposed Indirect F-C (Br -> CF3)
Regioselectivity Poor: Yields meta isomer.[1]High: Br directs para.[1]
Reactivity Low: Ring is deactivated.High: Br-benzene is reactive enough.[1]
Cost Low material cost, high purification cost.[1]Higher reagent cost (

source), high purity.[1]
Safety Critical Points
  • Aluminum Chloride: Reacts violently with water.[1] All glassware must be oven-dried.[1]

  • Pentanoyl Chloride: Corrosive and lachrymator.[1] Handle in a fume hood.

  • Pressure: The trifluoromethylation step may generate pressure if volatile byproducts form. Use pressure-rated vessels.

References

  • Standard Industrial Route (Grignard)

    • Process for the synthesis of (4-methoxybutyl)(4-trifluoromethylphenyl)methanone.[1][6] (Patent WO2006002691A1).[1] Describes the Grignard coupling of 4-trifluoromethylbenzonitrile, avoiding F-C limitations.

    • [1]

  • Friedel-Crafts Selectivity

    • Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (The definitive text on the deactivating nature of

      
       groups in EAS).
      
    • [1]

  • Trifluoromethylation Methodology

    • Sato, K., et al. "Copper(I)-Promoted Trifluoromethylation of Aryl Halides."[1] Chemical & Pharmaceutical Bulletin, 1999.[1]

    • [1]

  • Solvent-Free F-C Alternatives

    • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid.[1] (Demonstrates F-C on halo-benzenes).

    • [1]

Sources

Application Note: Comprehensive 13C and 19F NMR Analysis of 1-(4-Trifluoromethyl-phenyl)-pentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Ketones in Drug Discovery

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group (-CF3), in particular, is a common substituent in many pharmaceutical compounds. 1-(4-Trifluoromethyl-phenyl)-pentan-1-one is a key structural motif and building block in the synthesis of various biologically active compounds. A thorough structural characterization of this molecule is paramount for quality control, reaction monitoring, and understanding its chemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules. This application note provides a detailed guide to the acquisition and interpretation of 13C and 19F NMR spectra of this compound. We will delve into the theoretical underpinnings, present detailed experimental protocols, and provide an in-depth analysis of the expected spectra, including chemical shifts and spin-spin coupling patterns. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the characterization of fluorinated organic compounds.

13C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides direct information about the carbon framework of a molecule.[1] Due to the low natural abundance of the 13C isotope (1.1%), 13C-13C spin-spin coupling is negligible, resulting in spectra where each unique carbon atom typically appears as a single peak in proton-decoupled experiments.[2] The chemical shift of each carbon is highly sensitive to its local electronic environment, offering valuable insights into its hybridization and the nature of neighboring atoms.[3]

Predicted 13C NMR Spectrum of this compound

The structure of this compound contains 12 carbon atoms. Due to the symmetry of the para-substituted phenyl ring, we expect to observe 10 distinct signals in the 13C NMR spectrum. The trifluoromethyl group's strong electron-withdrawing nature will significantly influence the chemical shifts of the aromatic carbons. Furthermore, the fluorine atoms will couple with the carbon nuclei, leading to characteristic splitting patterns.

Table 1: Predicted 13C Chemical Shifts and C-F Coupling Constants

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to 19F coupling)Predicted Coupling Constant (JCF, Hz)
C=O~198Quartet (q)4JCF ≈ 1-2
C1' (ipso-C attached to C=O)~140Quartet (q)3JCF ≈ 3-4
C2', C6' (ortho to C=O)~129Singlet (s)
C3', C5' (meta to C=O)~126Quartet (q)3JCF ≈ 4
C4' (ipso-C attached to CF3)~133Quartet (q)2JCF ≈ 32
-CF3~124Quartet (q)1JCF ≈ 272
-CH2- (α to C=O)~38Singlet (s)
-CH2- (β to C=O)~27Singlet (s)
-CH2- (γ to C=O)~22Singlet (s)
-CH3~14Singlet (s)

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.[4]

The most downfield signal is expected for the carbonyl carbon (C=O) due to the deshielding effect of the double-bonded oxygen.[5] The aromatic carbons will appear in the typical range of 120-140 ppm. The carbon directly attached to the trifluoromethyl group (C4') will exhibit a large one-bond coupling constant (1JCF) of approximately 272 Hz, resulting in a quartet.[6] The other aromatic carbons will show smaller, long-range couplings to the fluorine atoms. The aliphatic carbons of the pentanoyl chain will appear in the upfield region of the spectrum.

19F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment

Fluorine-19 is an excellent nucleus for NMR studies due to its 100% natural abundance and high gyromagnetic ratio, making it nearly as sensitive as 1H.[7] 19F NMR spectroscopy is characterized by a wide chemical shift range, which minimizes signal overlap and provides high sensitivity to subtle changes in the electronic environment.[8]

Predicted 19F NMR Spectrum of this compound

For this compound, a single signal is expected in the 19F NMR spectrum, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent due to rapid rotation around the C-C bond. This signal will appear as a singlet in a proton-decoupled spectrum. The chemical shift is anticipated to be around -63 ppm relative to CFCl3.[4]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Cleaning the NMR Tube: Thoroughly clean a standard 5 mm NMR tube with a suitable solvent (e.g., acetone) and dry it in an oven.

  • Sample Weighing and Dissolution: Accurately weigh approximately 10-20 mg of this compound. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). The use of a deuterated solvent is essential to avoid large solvent signals in 1H NMR and to provide a lock signal for the spectrometer.

  • Transfer to NMR Tube: Transfer the solution to the NMR tube using a Pasteur pipette. Ensure there are no solid particles in the solution.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for 1H and 13C).

SamplePrep cluster_prep Sample Preparation Workflow Weigh Sample Weigh Sample Dissolve in CDCl3 Dissolve in CDCl3 Transfer to Tube Transfer to Tube Add TMS Add TMS Acquire Spectra Acquire Spectra

NMR Data Acquisition

The following are general parameters for acquiring 13C and 19F NMR spectra on a 400 MHz spectrometer. These may need to be optimized for your specific instrument.

13C NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

19F NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment, typically with proton decoupling.

  • Spectral Width: A range that encompasses the expected chemical shift, e.g., -50 to -70 ppm.

  • Acquisition Time: ~1 second.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 16-64 scans are usually sufficient due to the high sensitivity of 19F.

Advanced NMR Techniques for Complete Structural Assignment

To further confirm the assignments of the carbon signals, advanced NMR experiments are highly recommended.

DEPT (Distortionless Enhancement by Polarization Transfer)

The DEPT experiment is invaluable for distinguishing between CH, CH2, and CH3 groups. A DEPT-135 experiment, for instance, will show CH and CH3 signals as positive peaks, while CH2 signals will appear as negative peaks. Quaternary carbons (like C=O, C1', and C4') will be absent from the DEPT spectrum.

2D Heteronuclear Correlation Spectroscopy (HSQC and HMBC)

Two-dimensional NMR techniques provide correlations between different nuclei, which is crucial for unambiguously assigning signals.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond 1H-13C correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (long-range 1H-13C correlations). This is particularly useful for identifying quaternary carbons by their correlations to nearby protons.

NMR_Correlations

Data Interpretation and Structural Verification

By combining the information from the 13C, 19F, DEPT, and 2D NMR spectra, a complete and unambiguous assignment of all signals can be achieved.

  • Identify Quaternary Carbons: The signals for C=O, C1', and C4' will be present in the 13C spectrum but absent in the DEPT-135 spectrum.

  • Assign Aromatic Carbons: The HMBC spectrum will show correlations from the aromatic protons to the quaternary carbons. For example, the protons on C2' and C6' will show a correlation to the carbonyl carbon (C=O) and the carbon bearing the trifluoromethyl group (C4').

  • Assign Aliphatic Carbons: The HSQC spectrum will directly link the proton signals of the pentanoyl chain to their corresponding carbon signals. The COSY spectrum (1H-1H correlation) will establish the connectivity of the aliphatic chain.

  • Confirm the Trifluoromethyl Group: The 19F NMR will confirm the presence of the CF3 group with its characteristic chemical shift. The quartets in the 13C spectrum due to C-F coupling provide definitive evidence for the attachment of the trifluoromethyl group to the aromatic ring.

Conclusion

This application note has provided a comprehensive guide to the 13C and 19F NMR analysis of this compound. By following the detailed protocols and utilizing a combination of 1D and 2D NMR experiments, researchers can confidently elucidate and verify the structure of this and related fluorinated compounds. The presented data and interpretation strategies serve as a valuable resource for scientists in the pharmaceutical and chemical industries, aiding in the development of new chemical entities and ensuring the quality of synthetic products.

References

  • What is the coupling constant for CF3 carbon in 13C-NMR? - ResearchGate. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants - UCSB. Available at: [Link]

  • 13-C NMR - How Many Signals - Master Organic Chemistry. Available at: [Link]

  • DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • HSQC and HMBC - Columbia University. Available at: [Link]

  • 13C NMR spectroscopy • Chemical shift. Available at: [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

  • CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Available at: [Link]

  • Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors - ResearchGate. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • 4 - The Royal Society of Chemistry. Available at: [Link]

  • New Trifluoromethyl Ketones as Potent Inhibitors of Esterases: 19F NMR Spectroscopy of Transition State Analog Complexes and Structure-Activity Relationships - PubMed. Available at: [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species - Dove Medical Press. Available at: [Link]

  • Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl - ACS Publications. Available at: [Link]

  • 13C NMR Chemical Shift - Oregon State University. Available at: [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts - The Royal Society of Chemistry. Available at: [Link]

  • 19Flourine NMR. Available at: [Link]

  • Fluorine-19 NMR investigation of poly(trifluoroethylene). Available at: [Link]

Sources

Application of Carbonyl Reductase Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the application of carbonyl reductase inhibitors for researchers, scientists, and drug development professionals. It delves into the core mechanisms of carbonyl reductases, the therapeutic rationale for their inhibition, and detailed protocols for evaluating inhibitor efficacy.

Introduction: The Dual Role of Carbonyl Reductases in Health and Disease

Carbonyl reductases (CBRs) are a family of NADPH-dependent oxidoreductases belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[1] These enzymes catalyze the reduction of a wide array of endogenous and xenobiotic carbonyl compounds, including aldehydes and ketones, to their corresponding alcohols.[2] Notably, Carbonyl Reductase 1 (CBR1) and Carbonyl Reductase 2 (CBR2) are key players in cellular metabolism and detoxification.[3][4]

While essential for normal physiological processes, the activity of CBRs can be a double-edged sword in the context of pharmacology. A prime example is in cancer chemotherapy with anthracyclines, such as doxorubicin (DOX). CBR1 metabolizes DOX to doxorubicinol (DOXOL), a metabolite with significantly reduced anticancer efficacy but markedly increased cardiotoxicity.[5][6] This metabolic conversion is a major limiting factor in the clinical use of this potent class of chemotherapeutics.[6] Therefore, inhibition of CBR1 has emerged as a promising strategy to enhance the therapeutic index of anthracyclines by simultaneously increasing their anti-tumor activity and mitigating their cardiotoxic side effects.[5][7]

Beyond chemotherapy, carbonyl reductase activity has been implicated in the progression of certain cancers and metabolic diseases.[8][9] For instance, altered CBR1 expression has been linked to tumor metastasis and resistance.[2][8] These findings underscore the broad therapeutic potential of targeting carbonyl reductases.

Mechanism of Action of Carbonyl Reductase Inhibitors

Carbonyl reductase inhibitors function by interfering with the enzyme's ability to bind its substrate and/or cofactor (NADPH), thereby preventing the reduction of carbonyl groups.[3] The mechanisms of inhibition can vary among different classes of compounds. Some inhibitors, such as certain non-steroidal anti-inflammatory drugs (NSAIDs), act as competitive inhibitors, binding to the active site of the enzyme and preventing substrate access.[4] Flavonoids, another class of CBR inhibitors, may exhibit more complex inhibitory mechanisms.[4]

The following diagram illustrates the central role of CBR1 in doxorubicin metabolism and the therapeutic intervention point for CBR1 inhibitors.

CBR1_Doxorubicin_Metabolism Doxorubicin Doxorubicin (Anticancer Drug) Cancer_Cell Cancer Cell Doxorubicin->Cancer_Cell Therapeutic Effect (DNA Intercalation, Topoisomerase II Inhibition) CBR1 CBR1 Doxorubicin->CBR1 Metabolism Heart_Cell Cardiomyocyte Doxorubicinol Doxorubicinol (Cardiotoxic Metabolite) Doxorubicinol->Heart_Cell Cardiotoxicity CBR1->Doxorubicinol CBR1_Inhibitor CBR1 Inhibitor CBR1_Inhibitor->CBR1 Inhibition

Doxorubicin metabolism by CBR1 and the point of inhibitor intervention.

Key Applications and Therapeutic Strategies

The primary application of carbonyl reductase inhibitors currently under investigation is as adjuncts to chemotherapy to improve the safety and efficacy of existing drugs.

  • Mitigating Doxorubicin-Induced Cardiotoxicity: By inhibiting CBR1, the conversion of doxorubicin to the cardiotoxic doxorubicinol is reduced.[5][6] This has been shown in preclinical models to protect the heart from damage without compromising the anticancer activity of doxorubicin.[3][4]

  • Overcoming Chemotherapy Resistance: Overexpression of CBR1 in cancer cells can contribute to drug resistance by rapidly metabolizing and inactivating chemotherapeutic agents.[5] Co-administration of a CBR1 inhibitor can resensitize these resistant tumors to treatment.

  • Modulating Cancer Progression: Emerging evidence suggests that CBR1 may play a role in tumor progression and metastasis.[2][8] Inhibition of CBR1 in certain cancer types could therefore represent a novel therapeutic strategy to control disease spread.

Experimental Protocols for Inhibitor Evaluation

A systematic evaluation of a potential carbonyl reductase inhibitor involves a tiered approach, starting with in vitro enzymatic assays, progressing to cell-based models, and culminating in in vivo studies.

In Vitro Enzyme Inhibition Assay (Spectrophotometric)

This initial screening assay directly measures the effect of a compound on the enzymatic activity of purified carbonyl reductase. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[10]

Principle: CBR catalyzes the following reaction: Substrate (carbonyl) + NADPH + H⁺ → Product (alcohol) + NADP⁺

The consumption of NADPH leads to a decrease in absorbance at 340 nm, which can be measured over time. An effective inhibitor will reduce the rate of this decrease.

Materials:

  • Purified recombinant human Carbonyl Reductase 1 (CBR1)

  • NADPH

  • Substrate (e.g., Menadione or a specific drug substrate like Doxorubicin)

  • Test inhibitor compound

  • Assay Buffer: 100 mM Potassium Phosphate (KPi), pH 7.2

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of CBR1, NADPH, and the substrate in the assay buffer. Final concentrations in the well should be optimized, but typical ranges are:

      • CBR1: 10-50 nM

      • NADPH: 100-200 µM

      • Substrate: 10-100 µM (should be around the Kₘ value if known)

  • Assay Setup (96-well plate):

    • Add 180 µL of a master mix containing assay buffer, CBR1, and NADPH to each well.

    • Add 10 µL of the test inhibitor at various concentrations (in duplicate or triplicate). For the control wells, add 10 µL of the solvent.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction:

    • Initiate the reaction by adding 10 µL of the substrate to each well.

  • Kinetic Measurement:

    • Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Workflow for In Vitro Enzyme Inhibition Assay:

enzyme_inhibition_workflow start Start prep Prepare Reagents (Enzyme, NADPH, Substrate, Inhibitor) start->prep setup Set up Assay Plate (Enzyme, NADPH, Inhibitor) prep->setup preincubate Pre-incubate (10-15 min) setup->preincubate initiate Initiate Reaction (Add Substrate) measure Kinetic Measurement (Absorbance at 340 nm) initiate->measure analyze Data Analysis (Calculate Velocity, Determine IC₅₀) measure->analyze end End analyze->end preincubincubate preincubincubate preincubincubate->initiate

Workflow for the in vitro spectrophotometric enzyme inhibition assay.
Cell-Based Cytotoxicity and Chemosensitization Assay (SRB Assay)

This assay evaluates the ability of a CBR1 inhibitor to enhance the cytotoxic effect of a chemotherapeutic agent (e.g., doxorubicin) in cancer cell lines. The Sulforhodamine B (SRB) assay is a colorimetric method that estimates cell number based on the measurement of cellular protein content.[5][11]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is directly related to the number of viable cells.

Materials:

  • Cancer cell line (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma)

  • Cell culture medium and supplements

  • Doxorubicin

  • Test CBR1 inhibitor

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well cell culture plates

  • Microplate reader (510-540 nm)

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment:

    • Treat the cells with a range of concentrations of doxorubicin, both in the presence and absence of a fixed, non-toxic concentration of the CBR1 inhibitor. Include appropriate controls (untreated cells, cells with inhibitor alone, cells with doxorubicin alone).

    • Incubate the plates for 48-72 hours.

  • Cell Fixation:

    • Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well.

    • Incubate at 4°C for 1 hour.

  • Washing:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining:

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Compare the dose-response curves of doxorubicin with and without the CBR1 inhibitor to determine if the inhibitor enhances the cytotoxicity of doxorubicin.

In Vivo Evaluation of Cardioprotection (Mouse Model)

This protocol outlines a general approach to assess the ability of a CBR1 inhibitor to mitigate doxorubicin-induced cardiotoxicity in a mouse model.

Principle: Mice treated with doxorubicin develop cardiac dysfunction and histological damage. Co-administration of a CBR1 inhibitor is expected to reduce these cardiotoxic effects.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Doxorubicin

  • Test CBR1 inhibitor

  • Vehicle for drug administration

  • Echocardiography equipment

  • Cardiac troponin assay kit

  • Histology reagents (formalin, paraffin, H&E stain)

Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice for at least one week before the experiment.

    • Divide the mice into four groups: Vehicle control, Doxorubicin alone, CBR1 inhibitor alone, and Doxorubicin + CBR1 inhibitor.

  • Drug Administration:

    • Administer the CBR1 inhibitor (or vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Administer a single high dose or multiple lower doses of doxorubicin (e.g., a cumulative dose of 15-20 mg/kg, i.p.) to induce cardiotoxicity. The timing of inhibitor and doxorubicin administration should be optimized based on the pharmacokinetic properties of the compounds.

  • Monitoring:

    • Monitor the body weight and general health of the animals throughout the study.

  • Assessment of Cardiac Function (Echocardiography):

    • Perform echocardiography at baseline and at the end of the study to assess cardiac function parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).

  • Terminal Procedures and Sample Collection:

    • At the end of the study (e.g., 2-4 weeks after the final doxorubicin dose), euthanize the animals.

    • Collect blood for the measurement of cardiac troponin levels, a biomarker of cardiac injury.

    • Harvest the hearts, weigh them, and fix a portion in 10% neutral buffered formalin for histological analysis.

  • Histological Analysis:

    • Embed the fixed heart tissue in paraffin, section it, and stain with Hematoxylin and Eosin (H&E) to assess for myocardial damage, such as vacuolization, inflammation, and fibrosis.

  • Data Analysis:

    • Compare the changes in cardiac function, cardiac troponin levels, and histological scores among the different treatment groups.

Data Presentation and Interpretation

Quantitative data from inhibitor studies should be presented clearly to facilitate comparison and interpretation.

Table 1: In Vitro Inhibitory Activity of Selected Compounds against Human CBR1

CompoundInhibitor ClassSubstrateIC₅₀ (µM)Inhibition TypeReference
Hydroxy-PP PyrazolopyrimidineMenadione0.78-[3]
MonoHER FlavonoidDoxorubicin59Competitive[2][5]
Quercetin FlavonoidDaunorubicin37-59-[2]
Flufenamic Acid NSAID-~10-[1]

Note: IC₅₀ values can vary depending on the specific assay conditions and substrate used.

Conclusion and Future Perspectives

The development of potent and specific carbonyl reductase inhibitors holds significant promise for improving cancer chemotherapy and potentially treating other diseases. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of these promising therapeutic agents. Future research should focus on the development of inhibitors with improved selectivity and pharmacokinetic properties, as well as on the elucidation of the broader roles of carbonyl reductases in human health and disease.

References

  • ResearchGate. (n.d.). A. Spectrophotometric carbonyl reductase assay monitoring the consumption of NAD(P)H at 340 nm. Retrieved from [Link]

  • Kalabus, M., et al. (2008). Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER). Pharmaceutical Research, 25(8), 1946-1955. Available from: [Link]

  • Shi, H., et al. (2017). Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment. Antioxidants & Redox Signaling, 26(2), 70-83. Available from: [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Available from: [Link]

  • Tomečková, V., et al. (2017). Metabolic carbonyl reduction of anthracyclines — role in cardiotoxicity and cancer resistance. Reducing enzymes as putative targets for novel cardioprotective and chemosensitizing agents. Postepy higieny i medycyny doswiadczalnej, 71, 193-207. Available from: [Link]

  • Ismail, E., et al. (2000). Carbonyl reductase: a novel metastasis-modulating function. Cancer Research, 60(5), 1173-1176. Available from: [Link]

  • PubMed. (2008). Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER). Retrieved from [Link]

  • Gödtel-Armbrust, U., et al. (2005). Flufenamic acid, mefenamic acid and niflumic acid inhibit single nonselective cation channels in the rat exocrine pancreas. FEBS Letters, 268(1), 79-82. Available from: [Link]

  • Kassner, N., et al. (2008). Carbonyl reductase 1 is a predominant doxorubicin reductase in the human liver. Drug Metabolism and Disposition, 36(10), 2113-2120. Available from: [Link]

  • Wikipedia. (n.d.). Carbonyl reductase (NADPH). Retrieved from [Link]

  • Boone, R. M., et al. (2020). Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified. Drug Metabolism and Disposition, 48(3), 187-197. Available from: [Link]

  • Livingstone, C., et al. (2020). Carbonyl reductase 1 amplifies glucocorticoid action in adipose tissue and impairs glucose tolerance in lean mice. Molecular Metabolism, 32, 129-141. Available from: [Link]

Sources

Troubleshooting & Optimization

Improving yield in 1-(4-Trifluoromethyl-phenyl)-pentan-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Trifluoromethyl-phenyl)-pentan-1-one Synthesis

Executive Summary

The synthesis of This compound presents a classic challenge in aromatic chemistry: the electronic conflict between the desired reaction pathway and the substrate's electronic nature.

Most researchers encountering low yields (<15%) are attempting Friedel-Crafts acylation on (trifluoromethyl)benzene.[1] Due to the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group, the aromatic ring is severely deactivated, making it resistant to electrophilic attack.

The Solution: To achieve high yields (>80%), you must invert the polarity of the synthesis. Instead of attacking the ring with an electrophile, you must use a nucleophilic organometallic reagent on a benzonitrile or Weinreb amide precursor.

Module 1: Critical Route Analysis (Why your yield is low)

User Issue: "I am refluxing valeryl chloride and


-trifluorotoluene with 

but only recovering starting material."

Diagnosis: The -CF₃ group is a powerful electron-withdrawing group (EWG) via induction. This decreases the electron density of the benzene ring, rendering it inert to the acylium ion generated in Friedel-Crafts reactions. Forcing this reaction with heat often leads to Lewis acid-catalyzed decomposition (tarring) rather than acylation.

Corrective Action: Switch to the Grignard Addition to Nitrile pathway. This route utilizes 4-(trifluoromethyl)benzonitrile and n-butylmagnesium bromide .[1] The -CF₃ group actually benefits this reaction by making the nitrile carbon more electrophilic, facilitating the nucleophilic attack of the Grignard reagent.

Decision Matrix: Route Selection

RouteSelection Start Start: Synthesis of 1-(4-CF3-Ph)-pentan-1-one Decision Choose Precursor Start->Decision RouteA Route A: (Trifluoromethyl)benzene + Pentanoyl Chloride Decision->RouteA Friedel-Crafts RouteB Route B: 4-(Trifluoromethyl)benzonitrile + n-Butyl Grignard Decision->RouteB Organometallic OutcomeA Result: <10% Yield Ring Deactivated by CF3 RouteA->OutcomeA OutcomeB Result: 75-90% Yield CF3 Activates Nitrile RouteB->OutcomeB Hydrolysis Final Ketone Product OutcomeB->Hydrolysis Acid Workup

Figure 1: Decision tree highlighting the electronic incompatibility of Friedel-Crafts acylation for this specific substrate.

Module 2: The Optimized Protocol (Grignard Route)

Objective: Synthesis of this compound via metalloimine intermediate.

Reagents:

  • Substrate: 4-(Trifluoromethyl)benzonitrile (1.0 equiv)[1][2]

  • Reagent: n-Butylmagnesium chloride (2.0 M in THF) (1.2 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: 2M HCl (Aqueous)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon or Nitrogen. Moisture is the primary cause of yield loss in this step.

  • Substrate Dissolution: Dissolve 4-(trifluoromethyl)benzonitrile in anhydrous THF (concentration ~0.5 M). Cool to 0°C in an ice bath.

  • Grignard Addition: Add n-butylmagnesium chloride dropwise over 30 minutes.

    • Note: The solution may turn yellow/brown. This is the formation of the magnesium imine salt (

      
      ).
      
  • Reaction Phase: Remove the ice bath and warm to room temperature. Stir for 1 hour. If TLC shows remaining nitrile, heat to mild reflux (65°C) for 2 hours.

    • Mechanism:[2][3][4][5][6][7][8][9][10] The Grignard reagent attacks the nitrile carbon.[3][4][11] The resulting imine anion is stable and prevents a second addition (unlike acid chlorides, which can over-react to tertiary alcohols).

  • Hydrolysis (CRITICAL): Cool the mixture to 0°C. Slowly add 2M HCl.

    • Chemistry: The initial quench protonates the imine anion to an imine (

      
      ). Excess acid and water then hydrolyze the imine to the ketone (
      
      
      
      ) and ammonium salt.
    • Time: Stir the acidic mixture vigorously for at least 3 hours (or overnight) to ensure complete conversion of the imine to the ketone.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    .
Reaction Pathway & Mechanism

Mechanism Nitrile 4-CF3-Ph-CN (Nitrile) ImineSalt Magnesium Imine Salt Intermediate (Stable to 2nd Addition) Nitrile->ImineSalt Nucleophilic Attack Grignard n-BuMgCl (Nucleophile) Grignard->ImineSalt Ketone 1-(4-CF3-Ph)-pentan-1-one (Target Ketone) ImineSalt->Ketone Hydrolysis (-NH3) Acid H3O+ / H2O (Hydrolysis) Acid->Ketone

Figure 2: The Grignard-Nitrile pathway prevents over-alkylation, stopping cleanly at the ketone stage.[1]

Module 3: Troubleshooting & Optimization Data

User Issue: "I followed the protocol, but my yield is stuck at 50%. Where did I lose product?"

Refer to the table below to diagnose specific yield-limiting factors based on your observations.

SymptomProbable CauseTechnical ExplanationCorrective Action
Recovery of Nitrile Grignard degradationMoisture in solvent/atmosphere quenched the Grignard reagent before it could react.[1]Use freshly distilled THF or commercial anhydrous THF with molecular sieves. Ensure

atmosphere.
Product is an Oil/Impure Incomplete HydrolysisThe intermediate imine (

) was not fully hydrolyzed to the ketone (

).
Increase hydrolysis time (stir with HCl overnight) or increase acid concentration to 3M.
Low Yield (<40%) Solvent ChoiceDiethyl ether (boiling point 35°C) may not provide enough thermal energy for the addition to the electron-deficient nitrile.Switch to THF (boiling point 66°C). The higher reflux temperature drives the reaction to completion.
Tertiary Alcohol Present Wrong Starting MaterialUsed Acid Chloride or Ester instead of Nitrile.Ensure starting material is the Nitrile.[3][4] If using Acid Chloride, you must use a Weinreb Amide intermediate.[1]

Frequently Asked Questions (FAQ)

Q: Can I use 4-(trifluoromethyl)benzoyl chloride instead of the nitrile? A: Not directly with a Grignard reagent. Reacting an acid chloride with a Grignard reagent is difficult to control and usually results in the double-addition product (a tertiary alcohol).

  • Workaround: If you must use the acid chloride, convert it to a Weinreb Amide (N-methoxy-N-methylamide) first.[1] The Weinreb amide reacts with the Grignard reagent to form a stable chelated intermediate that releases the ketone only upon acidic workup [1].

Q: Why n-butylmagnesium bromide vs. chloride? A: Both work, but the chloride is often commercially available in THF, which is the preferred solvent. If synthesizing your own Grignard, the bromide is easier to initiate.

Q: Is the


 group stable to Grignard reagents? 
A:  Yes. The trifluoromethyl group is generally chemically inert to Grignard reagents under these conditions. It does not act as a leaving group because the C-F bond is very strong and the fluoride is not on an activated position (like ortho/para to a nitro group) that would invite nucleophilic aromatic substitution (

).

References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section: Preparation of Ketones from Nitriles).

  • Kharasch, M. S.; Reinmuth, O. (1954).[1] Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard-Nitrile interactions).

  • Google Patents. (2008). CN101134721A: Preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone.[1][2][6] (Demonstrates the acid chloride/Grignard coupling variant with iron catalysis, illustrating the complexity of avoiding the nitrile route).

Sources

Technical Support Center: Friedel-Crafts Acylation of Trifluoromethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for the Friedel-Crafts acylation of trifluoromethylbenzene (benzotrifluoride) .

Case ID: FC-CF3-ACYL Status: High Difficulty / Kinetic Limitation Support Level: Tier 3 (Advanced Organic Synthesis)

Executive Summary & Core Challenge

The Problem: You are attempting to acylate a ring deactivated by a trifluoromethyl (


) group.
The Reality:  Standard Friedel-Crafts conditions (acyl chloride + 

in

) typically fail or produce negligible yields. The

group is a powerful electron-withdrawing group (EWG) that destabilizes the Sigma complex (arenium ion) intermediate.

Critical Warning: Attempting to force this reaction with excess


 and prolonged heating often leads to halogen exchange  (side reaction) rather than acylation.

Reaction Pathways & Side Reactions (Visualized)

The following diagram illustrates the competition between the desired acylation and the destructive halogen exchange pathway common with aluminum-based catalysts.

FC_Acylation_Pathways Start Trifluoromethylbenzene (Ph-CF3) Reagent Acyl Donor + Catalyst (RCOCl + AlCl3) Start->Reagent Complex Sigma Complex (Meta-Attack) Reagent->Complex Superacid/High T (Difficult) Exchange Halogen Exchange (Ph-CCl3) Reagent->Exchange AlCl3 / Heat (F/Cl Exchange) NoRxn No Reaction (Recovery of SM) Reagent->NoRxn Standard Conditions (Kinetic Barrier) Product Meta-Acyl Benzotrifluoride Complex->Product - H+ Hydrolysis Hydrolysis (Benzoic Acid) Exchange->Hydrolysis Aqueous Workup

Figure 1: Reaction landscape showing the high probability of halogen exchange or non-reaction over the desired acylation pathway.

Troubleshooting Guide: Diagnosis & Solutions

Scenario A: "I recovered 95%+ starting material."

Diagnosis: The ring is too deactivated for the electrophile generated. The acylium ion (


) generated by 

is not electrophilic enough to overcome the activation energy barrier imposed by the

group.
VariableRecommendation
Catalyst Switch to Superacids. Standard Lewis acids are insufficient. Use Triflic Acid (TfOH) or HF/SbF₅ .
Reagent Use Acyl Triflates. Generate the acyl triflate in situ (Acyl chloride + AgOTf) or use mixed anhydrides with triflic acid. These are far more potent electrophiles than acyl chlorides.
Temperature Increase. Reflux in high-boiling solvents (e.g., dichlorobenzene) or use microwave irradiation. Warning: Increases risk of side reactions.
Scenario B: "I isolated Benzoic Acid (or derivatives) instead of the ketone."

Diagnosis: You have triggered Halogen Exchange followed by hydrolysis. Mechanism: Aluminum chloride (


) has a high affinity for fluorine. Under forcing conditions, it abstracts fluoride from the benzylic position, replacing it with chloride:


Upon aqueous workup, the trichloromethyl group (

) hydrolyzes rapidly to benzoic acid (

).

Corrective Action:

  • Avoid Aluminum Halides: Do not use

    
     or 
    
    
    
    .
  • Use Boron or Antimony:

    
     or 
    
    
    
    are less prone to this specific exchange mechanism, although
    
    
    is weak.
  • Strict Anhydrous Conditions: Ensure no moisture is present to drive the hydrolysis equilibrium, though the damage is usually done before workup.

Scenario C: "The product mixture is a black tar."

Diagnosis: Polymerization or decomposition of the solvent/reagent. Cause: Attempting to compensate for low reactivity by overheating usually degrades the acylating agent or causes the catalyst to attack the solvent. Corrective Action:

  • Solvent Switch: If using

    
     or nitrobenzene, switch to neat  conditions (using the substrate as solvent if cheap) or 1,2-dichloroethane (DCE) .
    
  • Intramolecular? If this is an intermolecular reaction, consider if an intramolecular tether can be synthesized first. Intramolecular F-C acylation is entropically favored and works much better on deactivated rings.

Frequently Asked Questions (FAQs)

Q1: Can I use the Perrier addition procedure (adding catalyst to acid chloride first)? A: Yes, and you must. Generating the pre-formed acylium complex is essential. However, for trifluoromethylbenzene, the equilibrium concentration of the Sigma complex is so low that this standard modification is rarely sufficient on its own.

Q2: What is the regioselectivity if the reaction actually works? A: Meta (3-position). The


 group is a potent meta-director due to strong inductive deactivation (

) and lack of resonance donation.
  • Note: If you observe ortho product, suspect a mechanism change (e.g., coordination of the catalyst to the fluorine atoms, directing the incoming group nearby), but this is rare and usually indicates a different pathway or contamination.

Q3: Are there any modern alternatives to Friedel-Crafts for this substrate? A: Yes. Do not fight the deactivation.

  • Reverse Strategy: React a trifluoromethyl-phenyl metal species (Grignard/Lithium) with an amide or nitrile. (Note:

    
     lithiation requires specific conditions to avoid defluorination).
    
  • Transition Metal Catalysis: Palladium-catalyzed carbonylative coupling (Suzuki-Miyaura with CO gas) using a trifluoromethyl phenyl boronic acid is far higher yielding and milder.

Q4: Is the reaction sensitive to light? A: Generally no, but some benzotrifluoride derivatives are susceptible to photohydrolysis.[1] Keep reaction vessels wrapped in foil if using prolonged reaction times, simply as a precaution against radical side-processes.

References

  • Olah, G. A., et al. (1964). "Friedel-Crafts and Related Reactions."[2][3][4][5][6][7][8] Interscience Publishers. (Foundational text establishing the inertness of

    
     to standard 
    
    
    
    acylation).
  • Kobayashi, S., et al. (1993). "Rare-Earth Metal Triflates as Water-Tolerant, Reusable Lewis Acid Catalysts in Aqueous and Organic Solvents." Journal of the American Chemical Society. Link (Discusses stronger, alternative Lewis acids).

  • Lozinovskii, S. V., et al. (2018). "Reactivity of benzotrifluoride derivatives." Russian Journal of General Chemistry. (Details the hydrolysis of groups under Lewis Acid conditions).
  • Klumpp, D. A. (2005). "Superacid Catalyzed Reactions." Chemical Reviews. Link (Describes the necessity of superacid media for deactivating substrates).

Sources

1-(4-Trifluoromethyl-phenyl)-pentan-1-one stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: 1-(4-Trifluoromethyl-phenyl)-pentan-1-one Synonyms: 4'-(Trifluoromethyl)valerophenone; p-Trifluoromethylvalerophenone CAS Number: 42916-66-5 Molecular Formula: C₁₂H₁₃F₃O Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: Beyond the Certificate of Analysis

Welcome to the technical support hub for This compound . While often treated as a standard building block in the synthesis of TRPV1 antagonists and carbonyl reductase inhibitors, this compound exhibits specific physicochemical behaviors that often confuse researchers.

The presence of the para-trifluoromethyl (-CF₃) group does more than just add lipophilicity; it fundamentally alters the electron density of the aromatic ring and the carbonyl group. This guide addresses the three most common support tickets we receive: physical state ambiguity, unexpected photochemical degradation, and "ghost" impurities in HPLC.

Module 1: Physical Stability & Storage

The "Melting Point" Confusion

User Issue: "I ordered a solid, but the bottle arrived containing a yellow liquid. Is it degraded?"

Technical Insight: This is the most frequent inquiry. The melting point of this compound is 33–35°C .

  • Summer Shipments: If the package temperature exceeded 35°C during transit, the material will arrive as a supercooled liquid.

  • Purity Impact: A liquid state does not inherently indicate degradation. However, if the liquid is dark yellow or brown , this indicates photochemical decomposition (see Module 2).

Storage Protocol

The -CF₃ group is electron-withdrawing, making the carbonyl carbon more electrophilic than in unsubstituted valerophenone.[1] While not as hygroscopic as alpha-trifluoromethyl ketones, it requires strict exclusion of moisture and light.[1]

ParameterSpecificationScientific Rationale
Temperature 2–8°C Keeps material solid; slows oxidative kinetics.[1]
Atmosphere Argon or Nitrogen Prevents autoxidation of the

-methylene group.
Container Amber Glass CRITICAL: Blocks UV light to prevent Norrish Type II reactions.
Handling Glovebox/Schlenk Recommended for long-term storage to prevent hydrate formation.[1]

Module 2: Chemical Degradation Pathways

The primary degradation risk for this compound is not thermal, but photochemical . Valerophenone derivatives are textbook substrates for Norrish Type II reactions.[2] The electron-deficient nature of the 4-CF₃-phenyl ring stabilizes the transition state for hydrogen abstraction, potentially making this derivative more photo-active than the standard unsubstituted parent.[1]

The Norrish Type II Mechanism

When exposed to ambient UV light (even fluorescent lab lights), the carbonyl group absorbs a photon, entering an excited triplet state. It then abstracts a hydrogen from the


-carbon (gamma-carbon) of the pentyl chain.[1]

The Pathway:

  • Excitation:

    
     promotes ground state to Triplet State (
    
    
    
    ).
  • Abstraction: Oxygen abstracts

    
    -H, forming a 1,4-biradical .[1][2]
    
  • Fate: The biradical either cleaves (fragmentation) or cyclizes.[2][3][4]

Visualizing the Degradation Workflow

NorrishDegradation node_start 1-(4-CF3-phenyl)-pentan-1-one (Intact Ketone) node_excited Excited Triplet State (T1) [n, u03c0*] node_start->node_excited UV Light (hu03bd) node_biradical 1,4-Biradical Intermediate (Short-lived) node_excited->node_biradical u03b3-H Abstraction node_cleavage Pathway A: Fragmentation (Elimination) node_biradical->node_cleavage u03b2-Scission node_cyclization Pathway B: Cyclization (Yang Cyclization) node_biradical->node_cyclization Radical Recombination node_prod_A1 4'-Trifluoromethylacetophenone (Major Impurity) node_cleavage->node_prod_A1 node_prod_A2 Propene (Gas - Lost) node_cleavage->node_prod_A2 node_prod_B Cyclobutanol Derivative (1-(4-CF3-phenyl)-2-methylcyclobutan-1-ol) node_cyclization->node_prod_B

Figure 1: Photochemical degradation pathways (Norrish Type II) specific to valerophenone derivatives.

Module 3: Troubleshooting Synthesis & Analysis

Scenario A: "Ghost" Peaks in HPLC

Symptom: You observe two new peaks in your chromatogram after leaving the sample in the autosampler overnight. Diagnosis: The sample vial was clear glass, and the autosampler was not light-protected.

  • Impurity 1 (Early eluting): 4'-Trifluoromethylacetophenone .[1] This is the cleavage product (Pathway A above). It is more polar than the starting material.

  • Impurity 2 (Close eluting): Cyclobutanol derivative . This is the cyclization product (Pathway B). It often co-elutes with the parent ketone.

Corrective Action:

  • Use Amber HPLC vials .

  • Set autosampler temperature to 4°C.

  • Validation: Inject a fresh standard vs. the "aged" sample. If peaks grow over time, it is photochemical.

Scenario B: Low Yield in Grignard Reactions

Symptom: Reacting the ketone with a Grignard reagent yields <50% product; starting material remains. Diagnosis: Enolization.[5] The


-protons (next to the carbonyl) are acidic. The electron-withdrawing -CF₃ group on the ring transmits effects through the 

-system, slightly increasing this acidity.[1] Basic nucleophiles (Grignards) may act as bases, deprotonating the

-position to form an enolate, which kills the reaction.

Protocol: Cerium Chloride Additive (Luche-Type approach) To suppress enolization and enhance nucleophilic attack:

  • Dry

    
     at 140°C under high vacuum for 2 hours to generate anhydrous 
    
    
    
    .
  • Suspend

    
     in THF and stir for 1 hour.
    
  • Add the ketone to the slurry before adding the Grignard reagent.

  • Result: The Cerium coordinates the carbonyl oxygen, increasing electrophilicity and favoring addition over deprotonation.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I heat this compound to melt it for dispensing? A: Yes, but do so gently. Place the container in a water bath at 40–45°C . Do not use a heat gun, as localized hotspots can trigger thermal degradation or vaporization (though volatility is low, the vapor pressure increases significantly above 60°C).

Q2: I see a small peak at M+18 in my Mass Spec. Is this a contaminant? A: Likely not. It is the hydrate


. The electron-deficient carbonyl (due to the 

-CF₃ group) can form transient hydrates in the presence of trace moisture in the LC-MS source or solvent.[1] This is an artifact of ionization, not necessarily a bulk impurity.

Q3: How do I remove the yellow color from my stored sample? A: The yellow color comes from conjugated degradation products (often oligomers from the cleavage pathway).

  • Protocol: Perform a rapid filtration through a short plug of neutral alumina (not silica, to avoid acid-catalyzed rearrangement) using Hexanes:EtOAc (9:1) as the eluent. Evaporate solvent in vacuo at <30°C.

References

  • Norrish Type II Reactivity: Wagner, P. J. (1976). "The Norrish Type II Reaction of Valerophenone."[2][3][6] Accounts of Chemical Research, 4(5), 168–177.

  • Effect of Trifluoromethyl Group: Olah, G. A., et al. (2009). Synthetic Fluorine Chemistry. Wiley-Interscience.[1] (General reference for electronic effects of CF3 groups on aromatic systems).

  • Compound Data & Safety: PubChem Compound Summary for CID 12151395, this compound.[1][7] [1]

  • Photochemistry of Aromatic Ketones: Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Crystallographic Landscape of 1-(4-Trifluoromethyl-phenyl)-pentan-1-one Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unveiling Molecular Architecture for Enhanced Drug Design

In the realm of modern medicinal chemistry, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. X-ray crystallography stands as the definitive technique for elucidating these atomic-level architectures, providing invaluable insights that guide the optimization of lead compounds.[1] This guide focuses on a class of compounds, analogues of 1-(4-trifluoromethyl-phenyl)-pentan-1-one, which are of significant interest due to the presence of the trifluoromethylphenyl moiety—a common feature in pharmacologically active molecules known to enhance metabolic stability and binding affinity.

While a definitive crystal structure for this compound itself is not publicly available in crystallographic databases as of this writing, a comprehensive analysis of its structurally related analogues, particularly chalcones, provides a robust framework for understanding the conformational nuances and intermolecular interactions that govern this chemical space. This guide will objectively compare the crystallographic data of several such analogues, offering a detailed examination of their synthesis, crystal growth, and ultimate solid-state structures. The experimental data presented herein is synthesized from peer-reviewed literature, providing a reliable foundation for researchers in the field.

The Strategic Importance of the Trifluoromethylphenyl Group

The inclusion of a trifluoromethyl (-CF3) group on a phenyl ring is a well-established strategy in drug development. This electron-withdrawing group can significantly alter the electronic properties of the molecule, influencing its pKa, lipophilicity, and metabolic stability. Furthermore, the -CF3 group can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can contribute to enhanced binding at a biological target. The crystallographic data of analogues provides direct evidence of these interactions in the solid state, offering a proxy for potential binding modes in a protein active site.

Comparative Crystallographic Analysis of Analogues

The following tables summarize key crystallographic parameters for a selection of this compound analogues and related fluorinated chalcones. This data, extracted from published studies, allows for a direct comparison of how substitutions on the aromatic rings and modifications to the core structure influence the crystal packing and molecular conformation.

Table 1: Crystallographic Data for Selected Analogues

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
(E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-oneC₁₅H₁₀FNO₃MonoclinicP2₁/n7.7698(16)17.072(3)9.759(2)96.72(3)1285.6(5)4[2]
(E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-oneC₁₆H₁₃FOMonoclinicP2₁/c14.505(2)14.0523(18)5.8382(8)92.042(10)1189.3(3)4[3]
(E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneC₁₅H₁₀BrFOMonoclinicP2₁/c------[4]
1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-oneC₁₁H₁₁FOS₂TriclinicP-17.6956(3)8.6895(4)8.9468(4)74.633(2)551.18(4)2[5][6][7]
3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-oneC₁₈H₁₃NO₄TriclinicP-17.6534(16)8.6079(15)11.369(2)97.953(8)732.8(3)2[8]

Table 2: Key Molecular Geometry Parameters

Compound NameDihedral Angle between Phenyl Rings (°)Key Torsion Angles (°)Noteworthy Intramolecular InteractionsRef.
(E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one67.44(3)Nitro group twisted 53.73(5) from its benzene ring-[2]
(E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one47.0(5)-C-H···O hydrogen bonds forming an S(5) ring motif[3]
(E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one8.49(13)--[4]
1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one32.23(4) (between 4-fluorophenyl and bis(methylsulfanyl)propenone planes)C5-C4-C7-O1 = -28.68(16)Weaker C-H···O and C-H···S contacts[5][6][7]
3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one19.22(5)-C-H···O interactions[8]

Experimental Methodologies: A Blueprint for Reproducible Science

The trustworthiness of crystallographic data is intrinsically linked to the rigor of the experimental methods employed. Below are detailed, step-by-step protocols that represent a validated approach to the synthesis, crystallization, and X-ray diffraction analysis of trifluoromethylphenyl ketone analogues, based on established methodologies in the field.[9][10]

Synthesis Protocol: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and versatile method for the synthesis of chalcones and related enones.[9]

Rationale: This reaction provides a straightforward route to the α,β-unsaturated ketone core of the target analogues by reacting a substituted acetophenone with a substituted benzaldehyde under basic conditions.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve 1 mmol of the appropriate 4'-(trifluoromethyl)acetophenone or a related ketone in 8-10 mL of ethanol in a round-bottom flask.

  • Aldehyde Addition: To this solution, add 1 mmol of the desired substituted benzaldehyde.

  • Base Catalysis: While stirring vigorously at room temperature, add a 40% aqueous solution of sodium hydroxide or potassium hydroxide dropwise until the solution becomes cloudy.

  • Reaction Monitoring: Continue stirring at room temperature for 6-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to a neutral pH.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can then be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Crystallization Protocol: Slow Evaporation Method

Growing single crystals of sufficient quality is often the most critical and challenging step in X-ray crystallography.

Rationale: Slow evaporation allows for the gradual and ordered arrangement of molecules into a crystal lattice, minimizing defects and leading to crystals suitable for diffraction.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., acetone, ethanol, chloroform) in a clean vial. The ideal solvent is one in which the compound is moderately soluble.

  • Vial Preparation: Loosely cap the vial or cover it with parafilm perforated with a few small holes to allow for slow evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Monitor the vial periodically for the formation of single crystals.

  • Harvesting: Once well-formed crystals are observed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals gently with a small amount of cold solvent and allow them to air dry.

X-ray Data Collection and Structure Refinement Workflow

Rationale: This workflow outlines the standard procedure for obtaining high-resolution diffraction data and refining the crystal structure to yield a precise molecular model.

Xray_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_output Final Output Synthesis Synthesis of Analogue Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Crystal_Mounting Mount Crystal on Diffractometer Crystallization->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation (checkCIF) Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File

Caption: Workflow for X-ray Crystallography Analysis.

Logical Relationships in Crystallographic Analysis

The process from a synthesized compound to a refined crystal structure is a logical progression of steps, each building upon the last. The following diagram illustrates the key relationships and dependencies in this process.

Logic_Diagram cluster_input Inputs cluster_process Core Process cluster_output Outputs Compound Pure Compound Crystal Single Crystal Compound->Crystal Crystallization Xray_Source X-ray Source Diffraction_Pattern Diffraction Pattern Xray_Source->Diffraction_Pattern Crystal->Diffraction_Pattern Diffraction Electron_Density_Map Electron Density Map Diffraction_Pattern->Electron_Density_Map Fourier Transform Atomic_Model Atomic Model Electron_Density_Map->Atomic_Model Model Building Crystal_Structure Refined Crystal Structure Atomic_Model->Crystal_Structure Refinement

Caption: Logical Flow of a Crystallographic Experiment.

Conclusion and Future Directions

This guide provides a comparative overview of the X-ray crystallography data for analogues of this compound, with a focus on chalcone derivatives. The presented data and protocols offer a valuable resource for researchers working on the design and synthesis of novel therapeutic agents incorporating the trifluoromethylphenyl moiety. The analysis of the crystal structures reveals key insights into the conformational preferences and intermolecular interactions of these compounds, which can inform future structure-activity relationship (SAR) studies.

While the crystallographic data for the parent compound remains to be determined, the information gathered from its analogues provides a strong predictive framework. Future work should focus on obtaining a single crystal of this compound to complete this comparative analysis and to provide a direct benchmark for computational modeling and drug design efforts.

References

  • Jing, L.-H. (2010). (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1414. [Link]

  • Thiruvalluvar, A., Subramanyam, P., Butcher, R. J., Adhikari, A. V., & Wagle, S. (2007). (E)-1-[4-(Methylsulfanyl)phenyl]-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567. [Link]

  • Karakaş, D., Sakin, T., Öztürk, G., & Tutar, A. (2021). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Indian Journal of Chemistry - Section A, 60A(5), 643-653. [Link]

  • Griffin, J. F., & Duax, W. L. (Eds.). (1982). Molecular structure and biological activity. Elsevier Biomedical.
  • Patil, P. S., Dharmaprakash, S. M., & Fun, H.-K. (2008). (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(6), o935. [Link]

  • Gomes, P. A. C., et al. (2019). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, E75, 126-129. [Link]

  • Dutkiewicz, G., Veena, K., Narayana, B., Yathirajan, H. S., & Kubicki, M. (2010). (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1161. [Link]

  • Jing, L.-H. (2009). (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2510. [Link]

  • Lanke, S. B., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules, 25(22), 5278. [Link]

  • Madhan, S., et al. (2025). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 81(6), 516-519. [Link]

  • Lanke, S. B., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules, 25(22), 5278. [Link]

  • Madhan, S., et al. (2025). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 81(6), 516-519. [Link]

  • Yilmaz, F., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. Records of Natural Products, 18(4), 302-311. [Link]

  • Butcher, R. J., et al. (2005). (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)- prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 61(1), o135-o137. [Link]

  • Madhan, S., et al. (2025). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Amrita Vishwa Vidyapeetham. [Link]

  • Konishi, Y., et al. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. Molecules, 26(9), 2728. [Link]

  • Thiruvalluvar, A., et al. (2008). (E)-3-(4-Fluorophenyl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(1), o188. [Link]

  • Yilmaz, F., et al. (2023). New Fluoro‐ and Trifluoromethyl‐Substituted Trimethoxychalcones as Anticancer Agents: Synthesis, Bio‐evaluation, and Computational Studies. ChemistrySelect, 8(32), e202301980. [Link]

Sources

Comparative Guide: In-Vitro Profiling of 1-(4-Trifluoromethyl-phenyl)-pentan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The TFK Scaffold Advantage

In the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, the 1-(4-Trifluoromethyl-phenyl)-pentan-1-one scaffold represents a critical "transition-state" pharmacophore. Unlike irreversible carbamates (e.g., URB597) that permanently covalently modify the catalytic serine, trifluoromethyl ketones (TFKs) offer reversible covalent inhibition .

This guide evaluates the performance of this specific TFK scaffold against industry standards. The core value proposition of these derivatives lies in their ability to form a stable yet reversible hemiketal adduct with the enzyme's active site (Ser241), mimicking the tetrahedral intermediate of anandamide hydrolysis. This mechanism reduces the risk of permanent off-target inactivation—a major liability in clinical progression.

Mechanistic Rationale & Structural Logic

To optimize this scaffold, one must understand the tripartite contribution of its structure:

  • The Electrophilic Warhead (Trifluoromethyl Ketone): The strong electron-withdrawing effect of the -CF3 group activates the carbonyl carbon. This facilitates the nucleophilic attack by the Ser241 hydroxyl group, forming a stable hemiketal.

  • The Lipophilic Tail (Pentan-1-one): The 5-carbon alkyl chain mimics the arachidonyl tail of anandamide (the endogenous substrate), anchoring the molecule into the hydrophobic acyl-chain binding pocket of FAAH.

  • The Phenyl Linker: Provides rigid spacing and pi-stacking opportunities within the cytosolic access channel.

Diagram 1: Mechanism of Action (Reversible Hemiketal Formation)

FAAH_Mechanism Enzyme FAAH (Ser241-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor TFK Inhibitor (Electrophilic Carbonyl) Inhibitor->Complex Transition Tetrahedral Hemiketal (Stable Adduct) Complex->Transition Nucleophilic Attack (Fast) Hydrolysis Slow Dissociation (Reversibility) Transition->Hydrolysis Hydration/Release Hydrolysis->Enzyme Enzyme Regeneration

Caption: The TFK inhibitor acts as a transition-state mimic, forming a reversible hemiketal adduct with Ser241, contrasting with the permanent carbamylation caused by URB597.

Comparative Performance Analysis

The following data synthesizes performance metrics of the core scaffold against key derivatives and the gold-standard irreversible inhibitor, URB597.

Key Variable: The "pentyl" chain length and alpha-substitution profoundly affect potency (


) and Selectivity Index (FAAH vs. MAGL).
Table 1: Comparative Potency & Selectivity Profile
Compound ClassRepresentative StructureMechanismFAAH IC50 (nM)Selectivity (FAAH/MAGL)Kinetic Profile
Core Scaffold 1-(4-CF3-phenyl)-pentan-1-oneReversible Covalent150 - 300 >100xFast-on, Fast-off
Chain Extension 1-(4-CF3-phenyl)-heptan -1-oneReversible Covalent45 - 80 >500xSlower off-rate (Hydrophobic effect)

-Heterocycle
OL-135 Analog (Oxazole-based)Reversible Covalent2 - 10 >1000xSlow-binding (High affinity)
Standard (Comp) URB597 (Carbamate)Irreversible 4.6 Low (<50x)Permanent inactivation

Senior Scientist Insight: While URB597 displays superior raw potency (


 ~4.6 nM), its irreversible nature leads to the accumulation of substrates in non-target tissues. The Heptan-1-one derivative  (Chain Extension) offers the optimal balance: it increases potency by filling the hydrophobic pocket more effectively than the pentyl analog, yet retains the safety profile of reversibility.

Validated In-Vitro Experimental Protocol

To generate reproducible data for these lipophilic compounds, standard aqueous buffers will fail. The following protocol incorporates BSA (Bovine Serum Albumin) to prevent inhibitor aggregation and mimics the physiological carrier environment.

Protocol: Fluorogenic FAAH Activity Assay

Objective: Determine


 values using the fluorogenic substrate arachidonyl-7-amino-4-methylcoumarin (AMC-AA).
Reagents & Setup
  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA (Fatty Acid Free).

  • Enzyme: Recombinant Human FAAH-1 (microsomal preparation).

  • Substrate: AMC-Arachidonoyl Amide (AMC-AA),

    
    .
    
  • Detection:

    
    , 
    
    
    
    .
Workflow (Self-Validating Steps)
  • Compound Preparation:

    • Dissolve TFK derivatives in 100% DMSO to 10 mM stock.

    • Critical Step: Perform serial dilutions in 100% DMSO first, then dilute 10x into buffer. This prevents "crashing out" of the lipophilic pentyl tail before it hits the protein.

  • Pre-Incubation (The Equilibrium Check):

    • Incubate Enzyme (2 nM final) + Inhibitor (varying conc.) for 10 minutes at 37°C.

    • Why: TFKs are reversible; equilibrium must be established before substrate competition begins.

  • Reaction Initiation:

    • Add AMC-AA substrate (final conc. =

      
       value, typically 2-3 µM).
      
    • Total reaction volume: 100 µL.

  • Kinetic Readout:

    • Measure fluorescence increase (RFU) every 30 seconds for 45 minutes.

    • Validation: The slope (Rate) must be linear (

      
      ) for the control wells. If non-linear, enzyme concentration is too high.
      
Diagram 2: Assay Workflow & Troubleshooting Logic

Assay_Workflow Start Compound Dissolution (DMSO Stock) Dilution Intermediate Dilution (Prevent Precipitation) Start->Dilution Incubation Enzyme Pre-Incubation (10 min @ 37°C) Dilution->Incubation Add to Buffer+BSA Substrate Add AMC-AA Substrate Incubation->Substrate Readout Kinetic Readout (RFU/min) Substrate->Readout Check1 Linear Rate? Readout->Check1 Result Calculate IC50 Check1->Result Yes Error Reduce Enzyme Conc. Check1->Error No (Substrate Depletion) Error->Incubation

Caption: Step-by-step kinetic assay workflow. The linearity check (Check1) is critical to ensure the reaction remains in the initial velocity (Vo) phase.

Critical Analysis & Troubleshooting

Why Experiments Fail with TFKs
  • Hydration State: Trifluoromethyl ketones exist in equilibrium between the keto form (active) and the hydrate (gem-diol, inactive) in aqueous solution.

    • Solution: Avoid storing diluted stocks in aqueous buffer. Prepare fresh from DMSO immediately before use.

  • Albumin Sequestration: The pentyl chain binds heavily to BSA.

    • Correction: If

      
       shifts >10x when BSA concentration increases, the inhibitor is being sequestered. Report "Apparent 
      
      
      
      " and note BSA % clearly.
The "Goldilocks" Selectivity

Unlike carbamates, which often hit MAGL (Monoacylglycerol Lipase) and AChE (Acetylcholinesterase), the this compound derivatives show high selectivity for FAAH. This is due to the specific shape of the FAAH acyl-chain binding tunnel, which accommodates the bent conformation of the pentyl/heptyl chain better than the globular active sites of AChE.

References

  • Boger, D. L., et al. (2000). "Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition." Bioorganic & Medicinal Chemistry Letters.

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine. (Establishes URB597 as the irreversible standard).

  • Lichman, B. R., et al. (2016). "The mechanism of irreversible inhibition of FAAH by urea and carbamate inhibitors." Journal of the American Chemical Society.

  • PubChem Compound Summary. "this compound (CAS 42916-66-5)."[1] National Center for Biotechnology Information.[2]

  • BenchChem Protocols. "Trifluoromethyl Ketones: A Comparative Guide for Enzyme Inhibition." BenchChem Technical Library.

Sources

Safety Operating Guide

Technical Guide: Proper Disposal and Handling of 1-(4-Trifluoromethyl-phenyl)-pentan-1-one

[1]

Executive Summary & Core Directive

This guide provides a validated operational workflow for the disposal of 1-(4-Trifluoromethyl-phenyl)-pentan-1-one (CAS: 42916-66-5).[1]

The Core Directive: This compound must be classified and managed as Halogenated Organic Waste . Under no circumstances should it be commingled with non-halogenated solvent streams (e.g., acetone, ethanol).[1]

The Scientific "Why": The trifluoromethyl (

Hydrogen Fluoride (HF)

Chemical Profile & Waste Classification[1][2]

Effective disposal begins with accurate characterization. This compound is a fluorinated aromatic ketone.

Table 1: Chemical & Regulatory Data
ParameterSpecification
Chemical Name This compound
CAS Number 42916-66-5
Molecular Formula

Waste Stream Halogenated Organic (High BTU, Fluorinated)
RCRA Classification D001 (Ignitable), Potentially D002 (if HF generated), Halogenated
Primary Hazard Irritant (Skin/Eye/Respiratory), Environmental Persistence (PFAS-related structure)
Container Material Glass or HDPE (High-Density Polyethylene)

Critical Note: While not always explicitly "listed" (U or P list) under RCRA depending on the jurisdiction, the presence of the trifluoromethyl group mandates its treatment as a halogenated solvent to ensure compliance with EPA regulations regarding Land Disposal Restrictions (LDR) and incineration standards [2].

The Segregation Protocol (Self-Validating System)[1]

To prevent cross-contamination of waste streams—which can result in significant fines and rejection of waste shipments—use the following logic flow. This system validates itself: if the answer to "Contains Fluorine?" is Yes, the path to the Non-Halogenated stream is physically blocked.[1]

Diagram 1: Waste Segregation Decision Tree

SegregationLogicStartWaste Generation:This compoundCheckHalogenDoes it contain Halogens?(F, Cl, Br, I)Start->CheckHalogenNonHaloNon-Halogenated Stream(Acetone, EtOH, Hexane)CheckHalogen->NonHaloNO (Incorrect Path)HaloStreamHalogenated Waste Stream(Segregated Container)CheckHalogen->HaloStreamYES (Correct Path)LabelingLabel: 'HALOGENATED ORGANIC'List: Trifluoromethyl ketoneHaloStream->LabelingStorageStore in Secondary Containment(Ventilated Cabinet)Labeling->Storage

Caption: Decision logic ensuring fluorinated compounds are diverted from general organic waste streams to prevent incinerator damage.

Step-by-Step Disposal Workflow

Follow this protocol to ensure compliance and safety.

Step 1: Container Selection[1]
  • Requirement: Use chemically compatible containers.

  • Recommendation: Amber glass bottles (for small volumes) or HDPE carboys (for larger volumes).

  • Constraint: Do not use metal cans if the waste is acidic or if moisture is present, as hydrolysis of the

    
     group (though slow) can generate trace HF over long periods, corroding metal [3].[1]
    
Step 2: Collection & Segregation
  • Pour the waste into the container marked "HALOGENATED WASTE ONLY."

  • Prohibited: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases.

Step 3: Labeling
  • Affix a hazardous waste label immediately upon the first drop of waste entering the container.

  • Mandatory Fields:

    • Constituents: Write out "this compound" (Do not use abbreviations).

    • Hazard Checkboxes: Mark "Flammable" and "Irritant."

Step 4: Storage
  • Store in a cool, dry, well-ventilated area designated for flammable liquids.[1]

  • Ensure the container cap is tightly closed but not over-torqued (use vented caps if pressure buildup is a historical issue in your lab).

Emergency Procedures: Spill Management

Spills of fluorinated ketones require specific handling to prevent environmental release and respiratory exposure.[2]

Diagram 2: Spill Response Workflow

SpillResponseSpillSpill DetectedAssessAssess Volume & Hazard(Is PPE sufficient?)Spill->AssessEvacuateEvacuate LabCall EHSAssess->EvacuateLarge/UnsafePPEDon PPE:Nitrile Gloves, Goggles,Lab CoatAssess->PPESmall/ManageableAbsorbApply Inert Absorbent(Vermiculite/Sand)PPE->AbsorbCollectCollect into HazardousWaste Bag/BucketAbsorb->CollectCleanWash Surface withSoap & WaterCollect->Clean

Caption: Immediate response logic for benchtop or floor spills, prioritizing personnel safety and containment.

Protocol for Spills:

  • Isolate: Evacuate the immediate area. The compound causes respiratory irritation [4].[3]

  • Absorb: Do NOT use combustible paper towels if the spill is large. Use inert absorbents like vermiculite, sand, or specialized "Universal" spill pads.[1]

  • Decontaminate: Once the bulk liquid is removed, clean the surface with a soap and water solution.

  • Disposal: Place all spill debris into a sealed bag and label it as "Debris contaminated with Halogenated Solvents."

Scientific Context: The Incineration Mechanism[1][7][8]

Understanding the fate of this chemical builds trust in the procedure.

When this waste leaves your facility, it is sent to a specialized high-temperature incinerator.[1]

  • Mechanism: The waste is injected into a kiln operating above 1100°C.

  • Reaction:

    
    
    
  • The HF Problem: The formation of Hydrogen Fluoride (HF) is the critical factor. Standard incinerators cannot handle HF; it corrodes the stack. Specialized facilities use caustic scrubbers (spraying sodium hydroxide) to neutralize the HF gas into harmless salts (NaF) before exhaust is released [5].

This is why segregation is vital: Sending this "Halogenated" waste to a "Non-Halogenated" fuel blending facility (which lacks scrubbers) would result in illegal emissions and equipment damage.

References

  • National Institute of Standards and Technology (NIST). (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology. Link

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Link

  • SynQuest Laboratories. (2024). Safety Data Sheet: 1-[4-(Trifluoromethyl)phenyl]propan-1-ol (Analogous Structure). Link

  • PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine.[1] Link

  • ResearchGate. (2023). Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration. Link

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